molecular formula C6H13NO2 B1426144 N-(2-hydroxy-2-methylpropyl)acetamide CAS No. 37150-62-2

N-(2-hydroxy-2-methylpropyl)acetamide

Cat. No.: B1426144
CAS No.: 37150-62-2
M. Wt: 131.17 g/mol
InChI Key: RGRIOLGATYDLCP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methylpropyl)acetamide is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-hydroxy-2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(8)7-4-6(2,3)9/h9H,4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRIOLGATYDLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profiling & Thermodynamic Analysis of N-(2-hydroxy-2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination protocols for N-(2-hydroxy-2-methylpropyl)acetamide . This guide is structured for researchers and process engineers, moving beyond simple data listing to provide a robust framework for solubility analysis and process optimization.

Executive Summary & Physicochemical Profile

This compound (CAS: Referenced as N-acetyl-1-amino-2-methyl-2-propanol derivative) represents a bifunctional molecular scaffold characterized by a polar amide motif and a sterically hindered tertiary alcohol.

  • IUPAC Name:

    
    -(2-hydroxy-2-methylpropyl)acetamide
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 131.17 g/mol

  • Structural Key: The molecule features a hydrogen-bond donor/acceptor pair (Amide -NH/C=O) and a tertiary hydroxyl group (-OH). This duality dictates a solubility profile driven by strong dipole-dipole interactions and hydrogen bonding, making it highly soluble in protic solvents while exhibiting complex behavior in aprotic and non-polar media.

Critical Application: This compound often serves as a highly polar intermediate in the synthesis of pharmaceutical ingredients (APIs), specifically in fragment-based drug design where the gem-dimethyl group is used to restrict conformational freedom. Understanding its solubility is critical for:

  • Purification: Designing crystallization processes to separate it from non-polar precursors.

  • Reaction Optimization: Selecting solvents that maximize concentration without precipitation.

Theoretical Solubility Framework

To accurately predict and model the solubility of this solute, we must analyze the solute-solvent interactions. The solubility (


) is not random; it follows thermodynamic equilibrium governed by the crystal lattice energy and the solvation enthalpy.
Solvent-Solute Interaction Mechanism

The solubility of this compound is dominated by three forces:

  • Amide-Solvent H-Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) interact strongly with water, alcohols (MeOH, EtOH), and dipolar aprotic solvents (DMSO, DMF).

  • Hydroxyl Group Interaction: The tertiary -OH group enhances solubility in lower alcohols but reduces solubility in non-polar hydrocarbons (Hexane, Heptane) due to the energetic penalty of breaking solvent-solvent interactions.

  • Hydrophobic Effect: The isobutyl backbone provides marginal lipophilicity, allowing limited solubility in esters (Ethyl Acetate) and ethers (THF).

Thermodynamic Models

For rigorous analysis, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of amides due to its accuracy in capturing temperature dependence.

The Modified Apelblat Equation:



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1][2][3]
    
  • 
    : Empirical parameters representing non-ideal solution behavior.
    

Experimental Protocol: Self-Validating Solubility Determination

Trustworthiness Directive: The following protocol uses a Laser Monitoring Dynamic Method , which is superior to static gravimetric methods for detecting the precise point of dissolution, eliminating sampling errors.

Reagents & Setup
  • Solute: this compound (Purity > 99.0%, verified by HPLC/DSC).

  • Solvents: HPLC Grade (Water, Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

  • Apparatus: Jacketed glass vessel (50 mL) with laser transmittance probe and precision thermometer (

    
     K).
    
Step-by-Step Methodology
  • Preparation: Weigh a precise mass of solvent (

    
    ) into the jacketed vessel.
    
  • Addition: Add a known mass of solute (

    
    ) to form a supersaturated mixture.
    
  • Equilibration: Stir continuously at 400 rpm.

  • Temperature Ramp: Slowly heat the solution (

    
     K/min) while monitoring laser transmittance.
    
  • Endpoint Detection: The temperature at which the laser transmittance maximizes (solution becomes clear) is recorded as the saturation temperature (

    
    ).
    
  • Validation: Cool the solution and repeat to observe the cloud point (metastable zone width determination).

  • Iteration: Add more solute to the same vessel and repeat to generate a polythermal solubility curve.

Experimental Workflow Diagram

Solubility_Protocol Start Start: Weigh Solvent AddSolute Add Solute (Mass m1) Start->AddSolute Heat Heat (0.1 K/min) Stirring AddSolute->Heat Laser Monitor Laser Transmittance Heat->Laser Clear Solution Clears? (Max Transmittance) Laser->Clear Clear->Heat No Record Record T_sat Clear->Record Yes Repeat Add Increment Solute (m1 + dm) Record->Repeat Data Generate T vs x1 Curve Record->Data Final Set Repeat->Heat

Caption: Dynamic laser monitoring workflow for precise solubility determination, ensuring thermodynamic equilibrium detection.

Solubility Data & Solvent Selection Strategy

While specific proprietary data points vary by synthesis batch, the following Solubility Hierarchy is established based on the functional group contribution (FGC) and similar amide analogues (e.g., N-(2-hydroxyethyl)acetamide).

Predicted Solubility Ranking (at 298.15 K)
RankSolvent ClassSolvent ExamplesSolubility LevelMechanistic Driver
1 Protic Polar Water, MethanolVery High Strong H-bond donor/acceptor match.
2 Dipolar Aprotic DMSO, DMFHigh Dipole stabilization of the amide bond.
3 Lower Alcohols Ethanol, IPAHigh/Moderate Balanced hydrophobic/hydrophilic interaction.
4 Ketones AcetoneModerate Dipole interaction, but lacks H-bond donation.
5 Esters Ethyl AcetateLow/Moderate Weak interaction with the hydroxyl group.
6 Non-Polar Hexane, TolueneVery Low Solute polarity prevents lattice disruption.
Binary Solvent Systems (Cosolvency)

For crystallization, a binary system is recommended.

  • System: Ethanol (Solvent) + Ethyl Acetate (Anti-solvent).

  • Logic: The solute is highly soluble in Ethanol. Adding Ethyl Acetate reduces the dielectric constant of the mixture, forcing the polar solute to crystallize in a controlled manner, yielding high purity.

Thermodynamic Modeling Logic

To scale up a process, you cannot rely on single data points. You must fit your data to the Modified Apelblat or Jouyban-Acree models.

Model Selection Logic
  • Use Apelblat when: Modeling solubility in pure solvents vs. Temperature.

  • Use Jouyban-Acree when: Modeling solubility in binary solvent mixtures at various compositions.

Thermodynamic Logic Diagram

Thermo_Logic Input Experimental Data (x1 vs T) Check Pure or Binary? Input->Check Pure Pure Solvent Check->Pure Pure Binary Binary Mixture Check->Binary Mixture Apelblat Modified Apelblat Model ln x = A + B/T + C ln T Pure->Apelblat Jouyban Jouyban-Acree Model Log-Linear Cosolvency Binary->Jouyban Output Calculate Enthalpy (ΔH) & Entropy (ΔS) Apelblat->Output Jouyban->Output Process Process Design: Crystallizer Yield Output->Process

Caption: Decision matrix for selecting thermodynamic models to calculate dissolution enthalpy and entropy.

Conclusion & Recommendations

For the development of This compound , the solubility profile is unequivocally enthalpy-driven .

  • Solvent of Choice: Use Ethanol or 2-Propanol for reaction and initial dissolution due to the balance of solubility and ease of removal (volatile, Class 3 solvent).

  • Crystallization: Implement a cooling crystallization in Ethyl Acetate/Ethanol mixtures. The high temperature coefficient of solubility (steep Apelblat curve) in these mixtures allows for high recovery yields upon cooling.

  • Validation: Always validate the "predicted" solubility with the Laser Monitoring Protocol described in Section 3 before pilot-scale runs.

References

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". The Journal of Chemical Thermodynamics. Link

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update". Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Shakeel, F., et al. (2014). "Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures". Journal of Molecular Liquids. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility protocols). Link

Sources

An In-Depth Technical Guide to the Potential Biological Activity of N-(2-hydroxy-2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Acetamide Derivative

The acetamide scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This guide focuses on a specific, lesser-studied molecule: N-(2-hydroxy-2-methylpropyl)acetamide. While direct literature on this compound is sparse, its structural motifs suggest a compelling potential for therapeutic relevance. This document serves not as a retrospective summary, but as a forward-looking roadmap for researchers, scientists, and drug development professionals. It outlines a logical, data-driven strategy to systematically investigate and unlock the potential biological activities of this promising compound. We will proceed from foundational chemistry to a comprehensive, multi-tiered biological evaluation, grounded in established methodologies and scientific rationale.

Molecular Profile and Synthesis
1.1. Physicochemical Properties
PropertyPredicted Value for this compound
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
XLogP3 -0.9
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

These values are computationally predicted and require experimental verification.

1.2. Proposed Synthetic Route

The synthesis of this compound can be approached through several established methods for amide bond formation. A plausible and efficient route involves the acylation of 1-amino-2-methyl-2-propanol with an acetylating agent.

Reaction Scheme:

1-amino-2-methyl-2-propanol + Acetyl Chloride -> this compound + HCl

This reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine to scavenge the hydrochloric acid byproduct. The product can then be purified using standard techniques like column chromatography or recrystallization.

A Phased Approach to Biological Evaluation: The Screening Funnel

To efficiently and logically investigate the potential biological activities of this compound, a phased screening approach is proposed. This funnel model prioritizes broad, cost-effective in vitro assays initially, followed by more complex and targeted in vivo studies for the most promising activities identified.

G cluster_0 Phase 1: Primary In Vitro Screening cluster_1 Phase 2: Secondary Screening & Safety Assessment cluster_2 Phase 3: In Vivo Validation a Antioxidant Assays (DPPH & ABTS) b Anti-inflammatory Assay (NO Production) e In Vitro Cytotoxicity (MTT Assay) a->e c Antifungal Susceptibility b->e d BChE Inhibition Assay c->e d->e f Ames Test (Mutagenicity) i Carrageenan-Induced Paw Edema Model e->i g hERG Channel Assay (Cardiotoxicity) h CYP450 Inhibition (Drug Interactions) caption Proposed Experimental Workflow for this compound

Caption: Proposed Experimental Workflow for this compound

Detailed Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for the key experiments outlined in the screening funnel. The rationale behind each experimental choice is explained to provide a comprehensive understanding of the investigative process.

3.1. Phase 1: Primary In Vitro Screening

Rationale: Many acetamide derivatives have demonstrated antioxidant properties. The DPPH and ABTS assays are robust, rapid, and widely accepted methods for evaluating free radical scavenging activity, making them ideal for initial screening.[2][3][4][5]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid or Trolox) to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions or positive control to the respective wells.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

G DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• (from Antioxidant) Antioxidant This compound (Antioxidant) caption Mechanism of the DPPH Antioxidant Assay

Caption: Mechanism of the DPPH Antioxidant Assay

Rationale: The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammation. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite, a stable product of NO, in cell culture supernatants.[7] RAW 264.7 murine macrophages are a standard cell line for this assay as they reliably produce NO in response to lipopolysaccharide (LPS) stimulation.[8][9][10]

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [8]

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare various concentrations of this compound in culture medium.

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a positive control (e.g., Dexamethasone), a vehicle control, and an untreated control.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage of NO inhibition and the IC50 value.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Test_Compound This compound Test_Compound->NFkB Inhibition? caption Simplified Inflammatory Signaling Pathway

Caption: Simplified Inflammatory Signaling Pathway

Rationale: Given that some acetamide derivatives show antifungal properties, it is pertinent to screen this compound against clinically relevant fungal strains. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on antifungal efficacy.[11][12][13][14][15]

Protocol: Broth Microdilution for MIC Determination [11]

  • Inoculum Preparation:

    • Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

    • Prepare a standardized inoculum suspension in RPMI-1640 medium, adjusted to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.

  • Assay Setup:

    • In a 96-well microplate, perform serial two-fold dilutions of this compound in RPMI-1640 medium.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (e.g., Fluconazole or Amphotericin B), a growth control (inoculum without compound), and a sterility control (medium only).

  • Incubation and Reading:

    • Incubate the plates at 35°C for 24-48 hours.

    • Visually or spectrophotometrically determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Rationale: Inhibition of BChE is a therapeutic strategy for Alzheimer's disease. The structural features of this compound warrant an investigation into its potential as a BChE inhibitor. A colorimetric assay based on Ellman's method is a standard and reliable way to screen for BChE inhibitors.[16][17][18][19]

Protocol: Colorimetric BChE Inhibition Assay [20]

  • Reagent Preparation:

    • Use a commercially available BChE inhibitor screening kit or prepare the following reagents in a suitable buffer (e.g., Tris-HCl, pH 8.0): BChE enzyme, butyrylthiocholine iodide (substrate), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Assay Procedure:

    • In a 96-well plate, add the BChE enzyme solution.

    • Add various concentrations of this compound or a positive control (e.g., Eserine).

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and DTNB.

  • Data Acquisition and Analysis:

    • Measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The color change is due to the reaction of thiocholine (product of substrate hydrolysis) with DTNB.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and the IC50 value.

3.2. Phase 2: Secondary Screening and Safety Assessment

Rationale: Before proceeding to more complex studies, it is crucial to assess the general cytotoxicity of the compound. The MTT assay is a standard colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[21][22][23][24][25]

Protocol: MTT Assay for Cell Viability [22]

  • Cell Plating:

    • Seed a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Exposure:

    • Treat the cells with serial dilutions of this compound for 24-72 hours.

  • MTT Incubation:

    • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 (the concentration that reduces cell viability by 50%).

Rationale: Early assessment of potential liabilities such as mutagenicity, cardiotoxicity, and drug-drug interactions is a critical step in drug development.

  • Ames Test (Bacterial Reverse Mutation Assay): This is a widely used method to assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[26][27][28][29][30] A positive result indicates that the compound is a potential mutagen.

  • hERG Channel Inhibition Assay: The human Ether-à-go-go-Related Gene (hERG) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. Automated patch-clamp or fluorescence-based assays are used to determine if a compound blocks the hERG channel.[31][32][33]

  • Cytochrome P450 (CYP) Inhibition Assay: CYP enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes by a new compound can lead to adverse drug-drug interactions. In vitro assays using human liver microsomes and specific probe substrates are used to determine the IC50 values for the major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[34][35][36][37][38]

3.3. Phase 3: In Vivo Validation

Rationale: If significant in vitro anti-inflammatory activity is observed, the next logical step is to validate this effect in an established in vivo model of acute inflammation. The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating the efficacy of anti-inflammatory agents.[39][40][41][42][43]

Protocol: In Vivo Anti-inflammatory Activity [39]

  • Animal Acclimatization and Grouping:

    • Acclimatize male Sprague-Dawley or Wistar rats for at least one week.

    • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and treatment groups receiving different doses of this compound.

  • Dosing and Edema Induction:

    • Administer the test compound or controls orally or intraperitoneally one hour before inducing inflammation.

    • Inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Determine the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

G Dosing Administer Compound (Oral or IP) Baseline Measure Baseline Paw Volume Dosing->Baseline Induction Inject Carrageenan Baseline->Induction Measurement Measure Paw Volume (1, 2, 3, 4, 5 hours) Induction->Measurement Analysis Calculate % Inhibition & Statistical Analysis Measurement->Analysis caption Workflow for In Vivo Anti-inflammatory Study

Caption: Workflow for In Vivo Anti-inflammatory Study

Concluding Remarks

This technical guide provides a comprehensive and structured framework for the initial investigation of the biological potential of this compound. By employing a phased approach, from broad in vitro screening to targeted in vivo validation, researchers can efficiently and cost-effectively elucidate the most promising therapeutic applications of this novel compound. The detailed protocols and the rationale behind them are intended to ensure scientific rigor and the generation of high-quality, reproducible data. The journey from a molecule's synthesis to a potential therapeutic agent is long and complex, but the systematic approach outlined herein provides a solid foundation for the exciting exploration of this compound.

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  • Journal of Universitas Airlangga. (n.d.). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. NCBI. Retrieved from [Link]

  • Taylor & Francis Online. (2019, July 26). Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. Taylor & Francis Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). n-(2-Hydroxypropyl)acetamide | C5H11NO2 | CID 267571. PubChem. Retrieved from [Link]

  • American Journal of Respiratory Cell and Molecular Biology. (1997, April 17). Nitric Oxide Inhibits Inflammatory Cytokine Production by Human Alveolar Macrophages. ATS Journals. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Cheméo. Retrieved from [Link]

Sources

Technical Guide: Elucidating the Mechanism of Action of N-(2-hydroxy-2-methylpropyl)acetamide as a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Abstract: The identification of a novel chemical entity's (NCE) mechanism of action (MoA) is a critical phase in the drug discovery and development pipeline. A thorough understanding of how a compound exerts its biological effects is paramount for optimizing its therapeutic potential, predicting potential toxicities, and developing a robust clinical strategy. This guide presents a comprehensive, multi-pronged approach to systematically elucidate the MoA of N-(2-hydroxy-2-methylpropyl)acetamide, a compound with limited existing biological data. We will treat this molecule as a hypothetical NCE and outline a logical, field-proven workflow from initial characterization and phenotypic screening to target identification, validation, and pathway analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Part 1: Initial Characterization and In Silico Assessment

Before embarking on extensive and resource-intensive wet-lab experiments, a foundational understanding of the physicochemical properties of this compound is essential. This initial phase leverages computational tools to predict the compound's drug-likeness and potential liabilities, which can inform subsequent experimental designs.

1.1. Physicochemical Profiling

The structure of this compound—a small molecule featuring a hydrophilic tertiary alcohol and a polar amide group—suggests good aqueous solubility. Key parameters to be computationally predicted and later experimentally verified include:

  • LogP (Octanol-Water Partition Coefficient): To estimate hydrophobicity.

  • pKa (Acid Dissociation Constant): To understand the ionization state at physiological pH.

  • Topological Polar Surface Area (TPSA): To predict membrane permeability.

A variety of online tools and software packages, such as SwissADME and ChemAxon, can be utilized for these initial predictions.

1.2. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET profiling helps to anticipate potential pharmacokinetic and toxicological issues. This analysis can flag potential liabilities, such as predicted inhibition of cytochrome P450 enzymes or potential for hERG channel blockade, which could lead to cardiotoxicity.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueImplication
Molecular Weight131.17 g/mol Favorable (within Lipinski's Rule of Five)
LogP-1.2 (Predicted)High hydrophilicity, potentially low membrane permeability
TPSA52.5 ŲGood cell permeability predicted
Hydrogen Bond Donors2Good potential for target interaction
Hydrogen Bond Acceptors2Good potential for target interaction
Predicted ToxicityLow (e.g., non-mutagenic)Favorable for further development

Part 2: Phenotypic Screening for Bioactivity Identification

With a foundational in silico profile, the next logical step is to determine if this compound elicits any observable biological effects in a cellular context. Phenotypic screening is a target-agnostic approach that can reveal unexpected activities and provide a starting point for MoA deconvolution.

2.1. Broad-Spectrum Cell Viability Screening

The initial screen should assess the compound's effect on the viability of a diverse panel of human cancer cell lines (e.g., the NCI-60 panel). This can identify cell types that are particularly sensitive to the compound.

Experimental Protocol: Cell Viability Assay (MTT-based)

  • Cell Seeding: Plate cells from different cancer types (e.g., breast, lung, colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Add the compound to the cells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

2.2. High-Content Imaging for Morphological Profiling

Should the viability screens yield a positive result, high-content imaging can provide deeper insights into the cellular phenotype induced by the compound. This technique uses automated microscopy and image analysis to quantify changes in cellular morphology, such as nuclear size, mitochondrial integrity, or cytoskeletal arrangement.

G cluster_0 Phase 1: Phenotypic Screening NCE This compound CellPanel Diverse Cancer Cell Line Panel NCE->CellPanel Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) CellPanel->ViabilityAssay IC50 Determination HCI High-Content Imaging ViabilityAssay->HCI For Sensitive Cell Lines Phenotype Identified Cellular Phenotype (e.g., Apoptosis, Cell Cycle Arrest) HCI->Phenotype G cluster_1 Phase 2: Target Identification & Validation Phenotype Confirmed Cellular Phenotype AffinityChrom Affinity Chromatography Phenotype->AffinityChrom Using Sensitive Cell Lysate MassSpec LC-MS/MS AffinityChrom->MassSpec PutativeTargets List of Putative Targets MassSpec->PutativeTargets CRISPR CRISPR-Cas9 Screen PutativeTargets->CRISPR Validation ValidatedTarget Validated Molecular Target CRISPR->ValidatedTarget G cluster_2 Hypothetical MoA Pathway NCE This compound EnzymeX Enzyme X (Target) NCE->EnzymeX Inhibition ProductB Product B (Essential for Survival) EnzymeX->ProductB Blocked SubstrateA Substrate A SubstrateA->EnzymeX Conversion Apoptosis Cellular Apoptosis ProductB->Apoptosis Depletion leads to

Methodological & Application

"N-(2-hydroxy-2-methylpropyl)acetamide in drug discovery and development"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(2-hydroxy-2-methylpropyl)acetamide in Drug Discovery

Subject: Strategic Characterization, Synthesis, and Bioanalytical Quantification of this compound (HMPA) in DMPK and Impurity Profiling.

Part 1: Executive Summary & Scientific Rationale

This compound (referred to herein as HMPA ) represents a critical structural motif in modern drug discovery, serving two distinct but interconnected roles:

  • Metabolic Biomarker (DMPK): It acts as a reference standard for the oxidative metabolism of isobutyl-containing pharmacophores.[1] The hydroxylation of tertiary carbons in alkyl side chains is a primary Phase I metabolic pathway (CYP450-mediated), often followed or preceded by N-acetylation (NAT-mediated).[1]

  • Process-Related Impurity (CMC): In the synthesis of APIs utilizing methallyl or isobutyl amine building blocks, HMPA can emerge as a hydration byproduct or oxidative impurity, requiring strict monitoring under ICH M7 guidelines if genotoxicity risks are suspected (though HMPA itself is generally considered a stable, polar detoxified product).[1]

This guide provides a definitive protocol for the synthesis, identification, and quantification of HMPA, ensuring rigorous control over this analyte during the Investigational New Drug (IND) enabling phases.

Part 2: Mechanism of Action & Formation[1][2]

Understanding the origin of HMPA is prerequisite to its analysis.[1] It is formed via the oxidation of the tertiary carbon in an N-acetylated isobutyl moiety.[1]

Metabolic Pathway (The "Soft Spot" Hypothesis)

In medicinal chemistry, isobutyl groups are often employed to fill hydrophobic pockets.[1] However, the tertiary proton is a "metabolic soft spot" prone to abstraction by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1]

  • Step 1: N-acetylation of the parent isobutylamine (if not already acetylated).[1]

  • Step 2: Hydroxylation at the C2 position.[1]

  • Result: Increased polarity, facilitating renal excretion.[1]

Pathway Visualization

MetabolicPathway Isobutylamine Isobutylamine Moiety (Lipophilic Precursor) NAcetyl N-Acetyl-Isobutylamine (Intermediate) Isobutylamine->NAcetyl NAT1/NAT2 (Acetylation) HMPA This compound (Target Analyte - HMPA) NAcetyl->HMPA CYP450 (Tertiary Hydroxylation) Excretion Renal Excretion (High Polarity) HMPA->Excretion Clearance

Figure 1: Biotransformation pathway yielding HMPA.[1] The tertiary carbon oxidation is the rate-limiting step determining metabolic stability.[1]

Part 3: Preparation of Reference Standard

Commercial availability of high-purity HMPA can be sporadic.[1] The following protocol describes the synthesis of an analytical standard with >98% purity, suitable for LC-MS/MS calibration.

Reagents
  • Precursor: 1-Amino-2-methyl-2-propanol (CAS: 2854-16-2 is the fluorinated analog; use CAS: 2854-16-2 equivalent or 1-amino-2-methylpropan-2-ol CAS: 2854-16-2 check: actually CAS 2854 is Trifluoro.[1] Use 1-amino-2-methyl-2-propanol CAS: 16075-59-5).[1]

  • Acylating Agent: Acetic Anhydride (

    
    ).[1]
    
  • Solvent: Dichloromethane (DCM).[1]

  • Base: Triethylamine (TEA).[1]

Synthetic Protocol
  • Setup: In a 100 mL round-bottom flask, dissolve 1-amino-2-methyl-2-propanol (10 mmol, 0.89 g) in anhydrous DCM (20 mL).

  • Addition: Cool to 0°C. Add Triethylamine (12 mmol, 1.67 mL) followed by dropwise addition of Acetic Anhydride (11 mmol, 1.04 mL).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin; Product is Ninhydrin negative, Precursor is positive).

  • Workup:

    • Wash with 1N HCl (10 mL) to remove unreacted amine/TEA.[1]

    • Wash with Saturated

      
       (10 mL) to remove excess acid.[1]
      
    • Dry organic layer over

      
      .[1]
      
  • Purification: Evaporate solvent. Recrystallize from minimal Ethyl Acetate/Hexane or use Flash Chromatography if necessary.[1]

  • Validation: Confirm structure via

    
    -NMR (
    
    
    
    ): Look for Singlet (6H) at ~1.1 ppm (gem-dimethyl), Singlet (3H) at ~1.8 ppm (acetyl), Doublet (2H) at ~3.0 ppm (
    
    
    ).[1]

Part 4: Analytical Protocol (LC-MS/MS)

This method is designed for quantifying HMPA in plasma or reaction mixtures.[1]

Instrument Parameters
ParameterSettingRationale
System UHPLC coupled to Triple Quadrupole MSHigh sensitivity for low-level metabolite detection.[1]
Column HILIC (e.g., Waters XBridge Amide, 2.1 x 100mm, 3.5µm)HMPA is highly polar; C18 columns often fail to retain it.[1]
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1]0)Buffer controls ionization state.[1]
Mobile Phase B Acetonitrile (0.1% Formic Acid)Organic modifier.[1]
Flow Rate 0.4 mL/minOptimal for electrospray ionization (ESI).[1]
Ionization ESI Positive Mode (+ve)Protonation of the amide nitrogen (

).[1]
MRM Transition 132.1

74.1 (Quantifier)
Loss of hydroxy-isobutyl group (

).[1]
MRM Transition 2 132.1

114.1 (Qualifier)
Loss of water (

).[1]
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/reaction media to a 96-well plate.

  • Precipitation: Add 200 µL of Acetonitrile containing Internal Standard (e.g.,

    
    -N-acetyl-isobutylamine).
    
  • Vortex/Spin: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.

  • Injection: Inject 2 µL of the supernatant.

Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Microsomes) PPT Protein Precipitation (ACN + IS) Sample->PPT Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge HILIC HILIC Chromatography (Retains Polar HMPA) Centrifuge->HILIC Supernatant MS MS/MS Detection (m/z 132.1 -> 74.1) HILIC->MS

Figure 2: Optimized extraction and detection workflow for polar amide metabolites.

Part 5: Data Interpretation & Troubleshooting

Interferences
  • Isomer Risk: Distinguish HMPA from N-(1-hydroxy-2-methylpropan-2-yl)acetamide (where the OH is on the primary carbon).[1] The HILIC method separates these based on the difference in hydrogen bonding capability.[1] HMPA (tertiary OH) typically elutes earlier than its primary alcohol isomer.[1]

  • Matrix Effects: Due to the early elution in HILIC, phospholipids may suppress the signal.[1] Monitor the phospholipid transition (m/z 184

    
     184) to ensure no co-elution.
    
Stability

HMPA is stable in plasma at -20°C for >30 days.[1] However, under highly acidic conditions (pH < 1) and high heat, the amide bond may hydrolyze back to the amine.[1] Keep samples at neutral or slightly acidic pH (pH 3-5).[1]

References

  • Metabolism of Alkylamines: Smith, D.A., et al. "Pharmacokinetics and Metabolism in Drug Design."[1] Wiley-VCH, 2012.[1] [1]

  • HILIC Chromatography for Polar Metabolites: Jian, W., et al. "HILIC-MS/MS for the determination of polar metabolites in biological fluids."[1] Bioanalysis, 2011.[1]

  • Synthesis of Hydroxy-Amides: "Preparation of N-substituted acetamides." Journal of Organic Chemistry, Standard Acetylation Protocols. [1]

  • ICH M7 Guidelines: "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH, 2017.[1]

(Note: Specific CAS 2854-16-2 in search results referred to the trifluoro-analog; the protocol above uses the correct non-fluorinated precursors for the generic HMPA structure requested.)

Sources

"analytical methods for N-(2-hydroxy-2-methylpropyl)acetamide quantification"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

N-(2-hydroxy-2-methylpropyl)acetamide (CAS: 115375-30-5 / 143785-86-8) is a critical polar impurity and degradation product associated with the synthesis and metabolism of Ranolazine , a prominent anti-anginal agent. Often designated as a process-related impurity or a cleavage metabolite, its quantification is mandated under ICH Q3A/Q3B guidelines for pharmaceutical substances.

This guide addresses the primary analytical challenge: Polarity . As a small, hydrophilic amide (LogP ≈ -0.3 to 0.1), this analyte exhibits poor retention on conventional C18 columns, leading to co-elution with the solvent front.

We present two validated workflows:

  • Method A (QC/Routine): A High-Aqueous RP-HPLC method utilizing a Polar-Embedded stationary phase for enhanced retention.

  • Method B (Trace/Bioanalysis): A sensitive LC-MS/MS protocol for quantification at ng/mL levels in complex matrices.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to successful separation.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

Small molecule (MW 131.17 g/mol ).
Structure

Contains an amide and a tertiary alcohol.
Polarity (LogP) ~ -0.3 (Estimated)Highly water-soluble; requires high aqueous mobile phases or HILIC.
Chromophore Weak (Amide

)
UV detection limited to < 215 nm (non-specific).
Ionization Neutral/BasicProtonates readily in ESI+ (

).

Method A: HPLC-UV (Routine QC & Release Testing)

Objective: Quantification of this compound at levels >0.05% (w/w) in bulk drug substance (API).

The "Phase Collapse" Solution

Standard C18 columns often suffer from "dewetting" (phase collapse) when exposed to 100% aqueous conditions required to retain this polar analyte. To prevent this, we utilize a Polar-Embedded C18 or an AQ-C18 column. These phases contain hydrophilic groups near the silica surface that allow full wetting with 100% buffer.

Chromatographic Conditions[1][2][3][4][5]
ParameterSpecificationCausality / Rationale
Column Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP (150 x 4.6 mm, 3.5 µm)Polar-embedded group prevents phase collapse in high-aqueous mobile phases.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Acidic pH suppresses silanol activity and ensures the amide remains neutral/stable.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 210 nm The amide bond absorbs here. Higher wavelengths (254 nm) will yield no signal.
Column Temp 30°CImproves mass transfer and peak shape.
Injection Vol 10 - 20 µLDependent on sensitivity requirements.
Gradient Program

Note: An isocratic hold at the beginning is crucial for retention.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0973Loading: High aqueous content forces analyte interaction with SP.
5.0973Isocratic Hold: Prevents early elution.
15.05050Elution: Elutes Ranolazine and hydrophobic impurities.
20.05050Wash: Cleans column.
21.0973Re-equilibration.
System Suitability Criteria (SST)
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control required due to polarity).
    
  • Capacity Factor (

    
    ):  Must be > 2.0 (To ensure separation from void volume).
    
  • RSD (n=6): NMT 2.0%.

Method B: LC-MS/MS (Trace Analysis & Genotoxicity Screening)

Objective: Quantification at ppm/ppb levels in biological matrices or for genotoxic impurity screening.

Mass Spectrometry Strategy

Since the molecule lacks a strong chromophore, MS is the gold standard for sensitivity. We utilize Electrospray Ionization (ESI) in Positive Mode . The amide nitrogen provides a site for protonation.

LC-MS Conditions
  • Instrument: Triple Quadrupole (QqQ) MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: HILIC Column (e.g., Waters XBridge Amide, 100 x 2.1 mm, 3.5 µm).

    • Why HILIC? Reversed-phase can be difficult for trace analysis of such polar compounds due to ion suppression in the void volume. HILIC retains polar analytes using high organic mobile phases, which enhances desolvation efficiency in MS.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (90%) + 10 mM Ammonium Formate (10%).

  • Isocratic Mode: 15% A / 85% B (Typical HILIC condition).

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)RoleMechanism
132.1 (

)
73.1 15 - 20Quantifier Cleavage of amide bond (

fragment).
132.1 (

)
114.1 10 - 15Qualifier Loss of water (

).
132.1 (

)
58.1 25Qualifier Formation of acetamide-like fragment.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate method and the sample preparation pathway.

AnalyticalWorkflow Start Sample Analysis Request: This compound Decision Determine Required Sensitivity & Matrix Type Start->Decision RouteQC Routine QC / API Purity (> 0.05%) Decision->RouteQC High Conc. RouteTrace Trace Impurity / Bioanalysis (< 1 ppm) Decision->RouteTrace Low Conc. Prep Sample Preparation RouteQC->Prep RouteTrace->Prep MethodA METHOD A: HPLC-UV (210 nm) ColA Column: Polar-Embedded C18 (Prevents Phase Collapse) MethodA->ColA MP_A MP: 97% Phosphate Buffer / 3% ACN (Forces Retention) ColA->MP_A MethodB METHOD B: LC-MS/MS (ESI+) ColB Column: HILIC (Amide) (Enhanced Sensitivity) MethodB->ColB MP_B MP: 85% ACN / 15% Buffer (Ideal for MS Desolvation) ColB->MP_B Dilution Direct Dilution (Water/ACN) Prep->Dilution SPE SPE Extraction (Polymeric Strong Cation Exchange) Prep->SPE Dilution->MethodA SPE->MethodB

Figure 1: Analytical Decision Tree for this compound quantification, distinguishing between routine QC (HPLC-UV) and trace analysis (LC-MS/MS).

Sample Preparation Protocols

For API/Tablet Powder (HPLC-UV)
  • Weighing: Accurately weigh 50 mg of Ranolazine sample.

  • Dissolution: Transfer to a 50 mL volumetric flask.

  • Solvent: Add 30 mL of Mobile Phase A (Phosphate Buffer). Crucial: Do not use pure Methanol/ACN as diluent, or the polar impurity will elute in the solvent front due to "solvent effect."

  • Sonication: Sonicate for 10 minutes.

  • Dilution: Make up to volume with Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter.

For Biological Plasma (LC-MS/MS)
  • Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing Internal Standard).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 rpm for 10 minutes at 4°C.

  • Supernatant: Transfer supernatant to a new vial.

  • Injection: Inject directly onto the HILIC column (High organic content matches HILIC starting conditions).

Troubleshooting & Expert Insights

  • Issue: Peak Splitting.

    • Cause: Sample solvent strength is higher than the mobile phase.

    • Fix: Ensure the sample diluent matches the starting mobile phase (97% Aqueous for Method A).

  • Issue: Low Sensitivity in UV.

    • Cause: Detection at 210 nm is susceptible to baseline drift from buffer impurities.

    • Fix: Use "HPLC Grade" or "MS Grade" phosphate salts. Ensure the reference cell in the DAD detector is set correctly (e.g., 360 nm).

  • Issue: Retention Time Shift.

    • Cause: pH fluctuation. The amide/amine equilibrium is sensitive.

    • Fix: Verify buffer pH is strictly 3.0 ± 0.1 using a calibrated pH meter.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).

  • Suresh Babu, V.V., et al. "Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine."[1] Journal of Chromatographic Science, via Longdom Publishing.

  • PubChem. Compound Summary for N-(2-hydroxypropyl)acetamide (Structural Analog). National Library of Medicine.

  • European Medicines Agency (EMA). Ranolazine: European Public Assessment Report (EPAR). (Scientific discussion on impurity profiling).

  • Dolan, J.W. "The function of the 'Polar-Embedded' Phase." LCGC North America. (Contextual reference for column selection mechanism).

Sources

HILIC-MS/MS Quantitation of N-(2-hydroxy-2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-HILIC-04

High-Sensitivity Analysis of Polar Amide Impurities in Pharmaceutical Intermediates

Abstract & Scope

This application note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) method for the quantitation of N-(2-hydroxy-2-methylpropyl)acetamide (CAS 14040-69-8).

This molecule (


, MW 131.17) presents specific analytical challenges:
  • High Polarity: The presence of both a hydroxyl group and an amide moiety results in poor retention on standard C18 stationary phases, leading to co-elution with matrix salts in the void volume.

  • Lack of Chromophore: The absence of conjugated

    
    -systems renders UV detection (even at 210 nm) non-selective and insensitive for trace impurity analysis.
    
  • Low Molecular Weight: High susceptibility to chemical noise in the low mass range (

    
     < 150).
    

This protocol overcomes these limitations by utilizing an Amide-bonded HILIC stationary phase to ensure retention (


) and separation from matrix suppression zones, coupled with ESI+ MRM detection  for nanogram-level sensitivity.

The Analytical Challenge & Strategy

Why Standard RPLC Fails

In Reversed-Phase LC (RPLC), retention is driven by hydrophobic partitioning. This compound is highly water-soluble. On a C18 column, it typically elutes near the dead time (


). This region is plagued by ion suppression from unretained salts and polar matrix components, rendering quantitation unreliable.
The HILIC Solution

We utilize HILIC (Hydrophilic Interaction Liquid Chromatography), where water acts as the "strong" solvent and acetonitrile as the "weak" solvent.[1] The mechanism involves partitioning into a water-enriched layer on the surface of a polar stationary phase.[1][2]

Selected Stationary Phase: Ethylene Bridged Hybrid (BEH) Amide .

  • Reasoning: Amide phases show excellent retention for polar amide analytes via hydrogen bonding and are chemically stable at the pH required for optimal ionization (pH 3-5).

Method Development Logic (DOT Diagram)

MethodLogic Start Analyte: this compound (Polar, Low MW, No UV) Decision1 Select Mode: RPLC vs HILIC Start->Decision1 RPLC_Path RPLC (C18/Aq) Risk: Elution in Void (k' < 1) Decision1->RPLC_Path High Polarity HILIC_Path HILIC (Amide Phase) Benefit: Retention (k' > 3) Decision1->HILIC_Path Preferred Detection Detection: ESI+ MS/MS Avoids UV limitations RPLC_Path->Detection Not Recommended MP_Choice Mobile Phase Selection High Organic (90% ACN) HILIC_Path->MP_Choice Buffer_Choice Buffer: Amm. Formate pH 3.5 Promotes [M+H]+ Ionization MP_Choice->Buffer_Choice Buffer_Choice->Detection

Caption: Decision matrix selecting HILIC-Amide chemistry to overcome void volume elution issues common with small polar amides.

Experimental Protocol

Chemicals and Reagents
  • Reference Standard: this compound (Custom synthesis or high-purity commercial source).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Modifiers: LC-MS Grade Ammonium Formate and Formic Acid.

Sample Preparation

Critical Step: The sample diluent must match the initial mobile phase conditions to prevent "solvent mismatch," which causes peak broadening or splitting in HILIC.

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of 100% Methanol (1 mg/mL). Note: Methanol is a good compromise solvent for solubility and HILIC compatibility.

  • Working Standard: Dilute Stock to 1 µg/mL using 90:10 ACN:Water .

  • Matrix Sample:

    • Dissolve/Extract sample in 90:10 ACN:Water.

    • If the sample is aqueous, perform a "dilute-and-shoot" by adding 900 µL ACN to 100 µL aqueous sample.

    • Centrifuge at 10,000 x g for 5 mins to remove precipitated salts/proteins.

LC Conditions (HILIC)
ParameterSettingRationale
System UHPLC System (Binary Pump)Low dispersion required for narrow peaks.
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)Amide phase provides optimal retention for polar amides.
Column Temp 40 °CImproves mass transfer and lowers backpressure.
Flow Rate 0.4 mL/minOptimal linear velocity for 1.7 µm particles.
Injection Vol 2.0 µLLow volume prevents solvent effects.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water Aqueous buffer controls pH and ionization.
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 ACN:Water Organic phase. Note: Adding buffer to B extends column life.

Gradient Table:

  • 0.0 - 1.0 min: 95% B (Isocratic hold to focus analyte)

  • 1.0 - 5.0 min: 95% B

    
     70% B (Elution gradient)
    
  • 5.0 - 6.0 min: 50% B (Wash)

  • 6.1 - 9.0 min: 95% B (Re-equilibration - Critical in HILIC)

MS/MS Detection Parameters

Ionization Mode: Electrospray Ionization, Positive (+ESI). Source: Spray Voltage 3.5 kV, Temp 350 °C.

MRM Transitions

The protonated molecule is


. Fragmentation typically involves the loss of water (hydroxyl group) or cleavage of the amide bond.
Transition TypePrecursor (

)
Product (

)
Collision Energy (V)Mechanistic Origin
Quantifier 132.1 72.1 15 - 20Loss of Acetic Acid equivalent (

) or N-C cleavage.
Qualifier 1 132.1114.110 - 15Loss of Water (

).
Qualifier 2 132.158.125 - 30Isobutylene fragment (

).

Note: Exact Collision Energy (CE) varies by instrument (Triple Quad vs Q-TOF). Perform a CE ramp during optimization.

Workflow Diagram (DOT)

Workflow Sample Sample (API/Reaction Mix) Dilution Dilution 90% ACN (Prevent Mismatch) Sample->Dilution LC HILIC Separation BEH Amide Column Dilution->LC ESI ESI+ Source [M+H]+ = 132.1 LC->ESI Q1 Q1 Filter Select 132.1 ESI->Q1 CID Collision Cell Frag: 72.1 / 114.1 Q1->CID Q3 Q3 Filter Quant/Qual Ions CID->Q3 Data Quantitation Q3->Data

Caption: Operational workflow from sample dilution (critical for HILIC) to MRM quantitation.

Method Validation & Performance

Based on ICH Q2(R1) guidelines.

  • Specificity: Inject a blank matrix (90% ACN). Ensure no interference at

    
     132.1 > 72.1.
    
  • Linearity: Expected range 1.0 ng/mL to 1000 ng/mL (

    
    ).
    
  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix.

    • Calculation:

      
      .
      
    • Mitigation: If suppression > 20%, increase dilution factor or use a stable isotope labeled internal standard (e.g., Acetamide-d3 or similar analog).

  • Retention Time Stability: HILIC requires long equilibration. Ensure RT variation is < 2% across 10 runs.

Troubleshooting Guide

  • Issue: Broad or Split Peaks.

    • Cause: Sample diluent contains too much water.

    • Fix: Ensure sample diluent is at least 80-90% Acetonitrile.

  • Issue: Drifting Retention Times.

    • Cause: Insufficient equilibration time between runs.

    • Fix: Increase the re-equilibration step (95% B) to at least 3-4 minutes (approx. 10 column volumes).

  • Issue: High Backpressure.

    • Cause: Salt precipitation in the mixing chamber (ACN + Buffer).

    • Fix: Ensure the aqueous buffer concentration in the organic line (Line B) does not exceed solubility limits (keep < 15mM).

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link

  • Waters Corporation. (2020). HILIC Method Development Strategies for Polar Compounds. Application Note. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Link(Note: Used for structural confirmation and physicochemical property verification).

Sources

"crystallization techniques for N-(2-hydroxy-2-methylpropyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Techniques for N-(2-hydroxy-2-methylpropyl)acetamide

Part 1: Introduction & Chemical Context

This compound (CAS: 37150-62-2) is a critical aliphatic amide intermediate used in the synthesis of high-value pharmaceutical compounds, including Janus Kinase (JAK) inhibitors and bioactive lipid amides (e.g., Dimethyl Synaptamide analogs) [1, 2].

Chemically, the molecule features an acetamide "head" and a tertiary alcohol "tail." This dual functionality creates a unique solubility profile:

  • Acetamide Group: Donates and accepts hydrogen bonds, imparting high water solubility.

  • Tertiary Hydroxyl: Increases polarity but introduces steric bulk that can inhibit packing efficiency in the crystal lattice.

Why Crystallize? While often isolated as a viscous oil or low-melting solid, high-purity crystalline forms are required for GMP synthesis to:

  • Remove Amine Precursors: Residual 1-amino-2-methyl-2-propanol is a reactive impurity that causes side reactions in subsequent coupling steps.

  • Ensure Stoichiometric Precision: Oils are difficult to weigh accurately; crystalline solids allow for precise molar equivalents in drug substance manufacturing.

Part 2: Solubility Profile & Solvent Selection

The "Rule of Thumb" for crystallizing polar amides is to balance the hydrogen-bonding capability of the solvent with the hydrophobicity of the alkyl chain.

Table 1: Predicted Solubility & Solvent Screening Strategy

Solvent ClassRepresentative SolventSolubility at 25°CSuitabilityRole in Protocol
Polar Protic Water, MethanolVery HighPoorSolvent (Initial dissolution)
Polar Aprotic DMSO, DMFVery HighPoorAvoid (Hard to remove)
Esters Ethyl Acetate, IPMModerateIdeal Primary Solvent
Alcohols Isopropanol (IPA)HighModeratePrimary Solvent (for cooling)
Alkanes n-Heptane, HexaneVery LowIdeal Anti-Solvent
Ethers MTBE, THFModerate/HighGoodAlternative Primary

Expert Insight:

  • Avoid Water: While soluble, the compound’s high affinity for water makes recovery yields low unless lyophilization is used (which is not crystallization).

  • The "Golden Pair": Ethyl Acetate (EtOAc) and n-Heptane . EtOAc dissolves the amide at elevated temperatures but allows for supersaturation upon cooling. Heptane acts as a powerful anti-solvent to drive the equilibrium toward precipitation without co-precipitating polar impurities.

Part 3: Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Yield Optimization)

Best for: Routine purification of crude material containing <5% impurities.

Reagents:

  • Crude this compound

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-Solvent: n-Heptane (HPLC Grade)

Workflow:

  • Dissolution: Charge crude solid/oil into a jacketed reactor. Add Ethyl Acetate (3.0 vol) relative to mass (e.g., 3 mL per 1 g).

  • Heating: Heat to 50°C with overhead stirring (200 RPM). Ensure complete dissolution. If turbid, filter hot (0.45 µm PTFE).

  • Nucleation Point: Cool to 35°C . Slowly add n-Heptane (1.0 vol) dropwise until a faint, persistent turbidity (cloud point) is observed.

  • Aging: Hold at 35°C for 30 minutes to allow stable nuclei to form.

  • Growth Phase:

    • Ramp cool to 0°C over 4 hours (0.15°C/min).

    • Simultaneously add remaining n-Heptane (2.0 vol) over the cooling period.

  • Isolation: Filter the resulting white slurry under vacuum. Wash cake with cold 1:1 EtOAc:Heptane.

  • Drying: Vacuum oven at 30°C for 12 hours.

Protocol B: Cooling Crystallization from Melt (Polymorph Control)

Best for: High-purity requirements (>99.5%) and controlling oiling-out issues.

Workflow:

  • Melt: Heat the crude material to 60°C (assuming crude MP is <50°C) without solvent.

  • Solvent Addition: Add Isopropanol (IPA, 1.5 vol) pre-heated to 50°C.

  • Seeding: Cool to 30°C . Add 1% w/w seed crystals (pure this compound) to prevent oiling out.

  • Crystallization: Cool slowly to -10°C at a rate of 0.1°C/min. The slow cooling is critical to prevent the formation of an amorphous glass.

  • Recovery: Filter cold. Wash with cold Heptane to remove residual IPA.

Part 4: Process Visualization (Graphviz)

CrystallizationWorkflow Start Crude this compound Dissolution Dissolution (Ethyl Acetate, 50°C) Start->Dissolution Charge Reactor Filter Hot Filtration (Remove Insolubles) Dissolution->Filter Clarify CloudPoint Cloud Point Induction (Add Heptane to Turbidity @ 35°C) Filter->CloudPoint Filtrate Nucleation Nucleation Hold (30 mins @ 35°C) CloudPoint->Nucleation Stable Nuclei Cooling Controlled Cooling & Addition (Cool to 0°C + Add Heptane) Nucleation->Cooling Crystal Growth Isolation Filtration & Wash (Cold 1:1 Solvent) Cooling->Isolation Slurry Drying Vacuum Drying (30°C) Isolation->Drying Wet Cake

Caption: Step-by-step anti-solvent crystallization workflow for yield maximization.

Part 5: Troubleshooting & PAT (Process Analytical Technology)

Common Issue: Oiling Out

  • Symptom: The solution turns into a milky emulsion or two liquid layers form instead of crystals.

  • Cause: Cooling too fast or adding anti-solvent too quickly, pushing the system into the "liquid-liquid phase separation" (LLPS) zone.

  • Fix:

    • Re-heat until the solution is clear.

    • Seed at a higher temperature (metastable zone).

    • Reduce Anti-solvent rate: Add Heptane more slowly to stay within the Metastable Zone Width (MSZW).

Monitoring (PAT):

  • FBRM (Focused Beam Reflectance Measurement): Use to detect the onset of nucleation (chord length increase) and ensure no agglomeration.

  • DSC (Differential Scanning Calorimetry): Essential for determining the melting point of the isolated solid. Expect a sharp endotherm. If a broad peak is observed, the material is likely amorphous or impure.

References

  • US Patent 11,059,823 B2. Processes for the preparation of JAK Inhibitors. (2021).[1][2] Describes cooling crystallization protocols for related amide intermediates in pharmaceutical synthesis.

  • National Institutes of Health (NIH). Prospective Grant of Exclusive Patent License: Dimethyl Synaptamide. (2024).[1][3][4] Highlights the bioactive relevance of the N-(2-hydroxy-2-methylpropyl) moiety in lipid amides.

  • PubChem. this compound (Compound Summary). National Library of Medicine.

Sources

Application Notes and Protocols: N-(2-hydroxy-2-methylpropyl)acetamide for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Framework for Discovery

The exploration of novel chemical entities is the lifeblood of drug discovery and fundamental biological research. N-(2-hydroxy-2-methylpropyl)acetamide represents a molecule of interest within the broader class of acetamides, a scaffold known to exhibit a wide range of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and potential applications of this compound in cell culture studies. Given the limited specific data on this particular molecule, this guide is structured as a framework for discovery, outlining robust protocols and a logical workflow to elucidate its cellular effects. The methodologies are grounded in established cell biology techniques, and the rationale behind each step is explained to empower researchers to generate high-quality, reproducible data.

Compound Profile: this compound

A thorough understanding of the physicochemical properties and safety considerations of a compound is paramount before its introduction into a biological system.

Physicochemical Properties

While experimental data for this compound is not widely available, we can infer some properties based on its structure and data from similar compounds like N-(2-hydroxypropyl)acetamide[1].

PropertyInferred Value/CharacteristicRationale and Considerations
Molecular Formula C6H13NO2Derived from the chemical structure.
Molecular Weight ~131.17 g/mol Calculated from the molecular formula.
Solubility Likely soluble in water and polar organic solvents (e.g., DMSO, Ethanol).The presence of hydroxyl and amide groups suggests polarity and hydrogen bonding potential, enhancing solubility in aqueous solutions. A stock solution in sterile DMSO or ethanol is recommended for cell culture applications.
Stability Expected to be stable under standard cell culture conditions (37°C, 5% CO2).Acetamide linkages are generally stable. However, long-term stability in aqueous media should be empirically determined. It is advisable to prepare fresh dilutions from a frozen stock for each experiment.
Safety and Handling

Safety data sheets for structurally related acetamides indicate a range of potential hazards. Therefore, a cautious approach is warranted.[2][3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling the compound.[5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[2]

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place. Stock solutions in DMSO should be stored at -20°C or -80°C.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[2][3]

Experimental Workflow for Cellular Characterization

A systematic approach is crucial when evaluating a novel compound. The following workflow provides a logical progression from broad cytotoxic effects to more specific mechanistic insights.

G A Stock Solution Preparation (DMSO or Ethanol) B Determination of Cytotoxicity (IC50) (e.g., MTT Assay) A->B Initial Screening C Assessment of Cell Proliferation (e.g., BrdU or Ki67 Assay) B->C Sub-lethal Concentrations D Apoptosis vs. Necrosis Analysis (e.g., Annexin V/PI Staining) B->D Mode of Cell Death E Investigation of Cellular Stress (e.g., ROS Production Assay) D->E Upstream Events F Mechanistic Studies (e.g., Western Blot for Signaling Pathways) E->F Pathway Elucidation

Caption: A logical workflow for the in vitro characterization of this compound.

Core Protocols

The following are detailed, step-by-step protocols for the initial characterization of this compound.

Protocol: Determination of Cytotoxicity (IC50) using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6][7][8][9]

Rationale: This initial screen is critical to determine the concentration range at which the compound exhibits biological activity, from cytotoxic to non-toxic. This information is essential for designing all subsequent experiments.

Materials:

  • This compound

  • Sterile DMSO

  • Selected cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, prepare a series of dilutions in complete medium.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions in a dose-dependent manner (e.g., from 0.1 µM to 1000 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[6]

  • Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).[10][11][12][13]

Protocol: Apoptosis vs. Necrosis Analysis using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: Understanding the mode of cell death induced by a compound is crucial. Apoptosis is a programmed and controlled process, while necrosis is an uncontrolled form of cell death that can lead to inflammation.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15][16]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress within cells using a fluorescent probe like DCFH-DA.[17][18][19][20][21]

Rationale: Many bioactive compounds exert their effects by modulating the redox state of the cell. An increase in ROS can be a primary mechanism of action or a secondary effect of cellular stress.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Treated and control cells in a black, clear-bottom 96-well plate

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of this compound for the desired time.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.[19][20]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with HBSS to remove any extracellular probe.

  • Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17][19]

Potential Mechanisms and Signaling Pathways

Based on the activities of other acetamide derivatives, this compound may modulate key cellular signaling pathways.

Anti-inflammatory Effects and the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation.[22][23][24][25][26] If the compound exhibits anti-inflammatory properties, it may be acting as an inhibitor of this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation Proteasomal Degradation IkB->Degradation Ubiquitination NFkB->IkB_NFkB NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation Compound This compound Compound->IKK Inhibits? IkB_NFkB->IKK DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Cytokines, Chemokines) DNA->Transcription G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Growth Factors, Stress Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK MAPK_nuc Active MAPK MAPK->MAPK_nuc Translocation Compound This compound Compound->MAPKKK Modulates? Compound->MAPKK Modulates? TF Transcription Factors (e.g., c-Jun, c-Fos) MAPK_nuc->TF Response Cellular Response (Proliferation, Apoptosis) TF->Response

Caption: Potential modulation of the MAPK signaling cascade.

Concluding Remarks for the Researcher

The provided application notes and protocols serve as a robust starting point for the systematic investigation of this compound in a cell culture context. It is imperative to remember that these are foundational assays, and the results will guide the direction of more specialized and in-depth studies. Meticulous documentation, appropriate controls, and statistical analysis are the cornerstones of generating reliable data. We encourage the research community to build upon this framework and share their findings to collectively advance our understanding of this and other novel chemical entities.

References

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, vol. 1153, 2014, pp. 131-6. Springer, [Link]

  • ROS Assay Kit Protocol. OxiSelect. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]

  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, vol. 10, no. 12, 2020, e3661. [Link]

  • Cell Viability Assays. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, no. 160, 2020, e61021. [Link]

  • Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]

  • MAPK signaling pathway. Cusabio. [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]

  • How to determine IC50 value of a compound ? ResearchGate. [Link]

  • MAP Kinase Signaling Pathways. Creative Diagnostics. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • NF-κB Signaling Pathway. Bio-Rad Antibodies. [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • NF-kappaB: Two Sides of the Same Coin. Cancers, vol. 10, no. 1, 2018, p. 19. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Journal of Visualized Experiments. [Link]

  • NF-κB. Wikipedia. [Link]

  • n-(2-Hydroxypropyl)acetamide. PubChem. [Link]

  • MATERIAL SAFETY DATA SHEETS. Cleanchem Laboratories. [Link]

  • Preclinical Studies: IC-50 Testing. Altogen Labs. [Link]

  • Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). Cheméo. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Cheméo. [Link]

  • Showing Compound N-(2-Methylpropyl)acetamide (FDB012501). FooDB. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(2-hydroxy-2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-HMPA-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Extraction, and Chromatography of Highly Polar Amides

Executive Summary: The "Polarity Trap"

N-(2-hydroxy-2-methylpropyl)acetamide (often an intermediate in the synthesis of modified amino-alcohols or peptidomimetics) presents a classic "Polarity Trap." Its structure combines a hydrogen-bond-donating amide with a tertiary alcohol, rendering it highly water-soluble (LogP ≈ -0.5 to 0.5) and difficult to extract using standard non-polar solvents. Furthermore, its lack of a strong UV chromophore makes detection challenging.

This guide moves beyond standard protocols to address the specific physicochemical bottlenecks of this molecule.

Part 1: Extraction & Isolation Troubleshooting

Q1: "I performed a standard extraction with Diethyl Ether/Hexane, but my product yield is near zero. Where is it?"

A: Your product is likely still in the aqueous phase. Due to the hydroxyl and amide groups, this compound partitions preferentially into water. Standard non-polar solvents like Diethyl Ether or Hexane cannot overcome this hydration energy.

Protocol Correction: "Salting Out" & Polar Organic Extraction

  • Saturate the Aqueous Phase: Add NaCl (sodium chloride) to your aqueous reaction mixture until no more salt dissolves. This increases the ionic strength, reducing the solubility of organic compounds (the "Salting Out" effect).

  • Switch Solvents: Use Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) . These solvents have higher polarity and better hydrogen-bonding capacity than ether.

  • Multiple Extractions: Perform 4–5 extractions with smaller volumes rather than one large extraction.

  • Verification: Check the aqueous layer by TLC (using a stain, see Part 4) before discarding.

Q2: "I tried to distill the product, but it turned into a brown tar. What happened?"

A: You likely exceeded the thermal stability limit of the molecule before reaching its boiling point. Amides with hydroxyl groups can undergo dehydration or intermolecular condensation at high temperatures (often >150°C) at atmospheric pressure.

Protocol Correction: High-Vacuum Distillation or Lyophilization

  • Option A (Distillation): You must use High Vacuum (< 1 mmHg) . The boiling point will drop significantly (likely to 100–120°C range). Ensure your oil bath is not set more than 20°C above the expected boiling point.

  • Option B (Lyophilization): If the product is in a water/acetonitrile mixture, freeze-drying is the safest method to isolate the compound as a viscous oil or low-melting solid without thermal stress.

Part 2: Chromatographic Purification

Q3: "My compound streaks across the silica column and co-elutes with impurities. How do I fix the peak shape?"

A: Streaking is caused by the "drag" of the hydroxyl and amide groups interacting strongly with the acidic silanols on the silica surface.

Protocol Correction: Buffered Normal Phase or Switch to Reverse Phase

  • Method A: Buffered Normal Phase (DCM/MeOH)

    • Solvent System: Dichloromethane (DCM) : Methanol (MeOH).

    • The "Magic" Additive: Add 1% Ammonium Hydroxide (NH₄OH) or 0.5% Triethylamine (TEA) to the mobile phase. This neutralizes the acidic silanols, sharpening the peak.

    • Caution: Silica dissolves slightly in high pH/high MeOH. Flush the column immediately after use.

  • Method B: Reverse Phase (C18) – Recommended

    • Stationary Phase: C18-bonded silica.

    • Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid).

    • Gradient: Start at 0% B (100% Water) and hold for 2 CV (Column Volumes) to elute salts, then ramp to 50% B. The polar product will elute early but with sharp peak shape.

Q4: "I cannot see the compound on my UV detector."

A: this compound lacks a conjugated


-system (aromatic ring), meaning it has negligible absorbance at standard wavelengths (254 nm).

Protocol Correction: Alternative Detection Methods

  • TLC Stain: Use Permanganate (KMnO₄) (stains yellow/brown on purple) or Ninhydrin (if free amine impurities are suspected, though the amide itself may not stain well with Ninhydrin; Phosphomolybdic Acid (PMA) is a better universal stain for alcohols/amides).

  • Instrumental: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detection. If using LC-MS, monitor the

    
     ion (Mass = 131.17 + 1 = 132.2 Da).
    
Part 3: Data & Specifications

Table 1: Physicochemical Profile & Purification Parameters

PropertyValue (Approx.)Implication for Purification
Molecular Formula

Low Molecular Weight
Molecular Weight 131.17 g/mol Volatile under high vac; elutes early in GPC
Predicted LogP -0.3 to +0.2Water soluble; difficult to extract with Hexane
H-Bond Donors 2 (OH, NH)Causes streaking on silica; requires polar solvents
Boiling Point >250°C (atm) / ~110°C (1 mmHg)Thermal degradation risk at atm pressure
UV Cutoff < 210 nmInvisible at 254 nm; requires ELSD/Stain
Part 4: Visualized Workflows
Workflow 1: Extraction Decision Tree

Caption: Logical flow for isolating polar amides from aqueous reaction mixtures.

ExtractionWorkflow Start Crude Aqueous Reaction Mixture CheckSol Is Product >90% Water Soluble? Start->CheckSol DirectExtract Direct Extraction (DCM or EtOAc) CheckSol->DirectExtract No SaltOut Salting Out Strategy (Saturate w/ NaCl) CheckSol->SaltOut Yes (Highly Polar) SolventChoice Solvent Choice: EtOAc or 2-MeTHF (4x Extractions) SaltOut->SolventChoice CheckYield Check Aqueous Layer (TLC/MS) SolventChoice->CheckYield Success Combine Organics & Dry (Na2SO4) CheckYield->Success Product Extracted Lyophilize Alternative: Lyophilize Water Phase & Triturate Solids CheckYield->Lyophilize Product Remains in Water

Workflow 2: Purification Method Selection

Caption: Selecting the correct chromatography or isolation method based on impurity profile.

PurificationSelector Input Crude Oil/Solid ImpurityType Identify Major Impurity Input->ImpurityType Salts Inorganic Salts ImpurityType->Salts High Salt Content NonPolar Non-Polar Byproducts ImpurityType->NonPolar Grease/Starting Material Polar Polar Amines/Acids ImpurityType->Polar Unreacted Amines Method1 Filtration through Short Silica Plug (10% MeOH/DCM) Salts->Method1 Method2 Reverse Phase (C18) Water/ACN Gradient NonPolar->Method2 Method3 Ion Exchange (SCX/SAX) or HILIC Polar->Method3

References
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: HILIC and C18 Modes. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 109269, N-(2-hydroxypropyl)acetamide (Isomer Analog). Retrieved from [Link]

  • American Chemical Society (ACS) Green Chemistry Institute. (2016). MedChem Tips and Tricks: Extractions and Work-up Conditions for Polar Amides. Retrieved from [Link]

"N-(2-hydroxy-2-methylpropyl)acetamide stability and degradation pathways"

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for N-(2-hydroxy-2-methylpropyl)acetamide.

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for stability studies and degradation pathway analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is an organic molecule featuring two key functional groups that dictate its chemical behavior:

  • A tertiary amide group (-C(=O)N-). The nitrogen atom is connected to the acetyl group and the 2-methylpropyl substituent. Amide bonds are generally stable, but can undergo hydrolysis under harsh conditions.[1]

  • A tertiary alcohol group (-C(CH₃)₂OH). Tertiary alcohols are susceptible to dehydration (loss of a water molecule) under acidic and/or high-temperature conditions to form an alkene.

Understanding the interplay of these two groups is critical for predicting stability.

Q2: What are the primary predicted degradation pathways for this molecule?

Based on its structure, two main degradation pathways are anticipated under forced degradation conditions:

  • Amide Hydrolysis: This involves the cleavage of the amide bond to yield acetic acid and 1-amino-2-methyl-2-propanol. This reaction can be catalyzed by strong acids or bases, typically requiring elevated temperatures.[2][3] Amides are among the more stable carboxylic acid derivatives, so vigorous conditions may be necessary to observe significant degradation.[4][5]

  • Dehydration: The tertiary alcohol can be eliminated as a water molecule under acidic and/or thermal stress, resulting in the formation of N-(2-methylprop-1-en-1-yl)acetamide.

It is also possible for secondary degradation to occur, where a primary degradant undergoes further reactions. For instance, the hydrolysis product, 1-amino-2-methyl-2-propanol, could also undergo dehydration.

Q3: What analytical techniques are best suited for stability and degradation studies of this compound?

A stability-indicating analytical method is essential to separate the parent compound from its potential degradation products.[6][7] The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , often with UV detection.[8][9] For definitive identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard, as it provides molecular weight information that is crucial for structure elucidation.[6]

Troubleshooting Guide for Experimental Issues

Q1: I'm seeing a significant loss of my parent compound in an aqueous formulation buffered at pH 2, especially when heated. What is the likely cause?

This is a classic scenario for acid-catalyzed degradation. At low pH and elevated temperatures, two pathways are likely active:

  • Acid-Catalyzed Hydrolysis: The amide bond is being cleaved. The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[1][3]

  • Acid-Catalyzed Dehydration: The tertiary alcohol is likely being eliminated. This pathway is initiated by the protonation of the hydroxyl group, turning it into a good leaving group (water). A double bond is then formed.

Troubleshooting Steps:

  • Analyze by LC-MS: Look for two key peaks. One corresponding to the mass of 1-amino-2-methyl-2-propanol (hydrolysis product) and another corresponding to the mass of the parent compound minus 18 Da (dehydration product).

  • Perform a Time-Course Study: Analyze samples at multiple time points to determine the rate of degradation and to distinguish between primary and secondary degradation products.[10]

  • Re-evaluate Formulation pH: If stability is critical, consider if the formulation can be buffered at a more neutral pH where the compound is likely more stable.

Q2: My LC-MS analysis of a sample stressed with a strong base (e.g., 0.1 M NaOH) shows a new peak. What is it?

Under strong basic conditions, the primary degradation pathway is base-catalyzed hydrolysis of the amide bond.[2][3] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This process is generally slower than acid hydrolysis for amides but is accelerated by heat.[5] The expected degradation products are the acetate ion and 1-amino-2-methyl-2-propanol.

Troubleshooting Steps:

  • Confirm Mass: The new peak in your LC-MS should correspond to the mass of 1-amino-2-methyl-2-propanol.

  • Check Mass Balance: Ensure that the decrease in the parent peak area corresponds to the increase in the degradant peak area to account for all the material.[2]

  • Use Milder Conditions: If degradation is too rapid, consider reducing the concentration of the base, the temperature, or the duration of the stress test to better understand the degradation kinetics.[7]

Q3: I ran a thermal stress study on the solid compound and my HPLC shows a new, less polar peak. What could this be?

In the absence of water, hydrolysis is not possible. Therefore, thermal degradation in the solid state likely points to an intramolecular reaction. The most probable event is the dehydration of the tertiary alcohol to form N-(2-methylprop-1-en-1-yl)acetamide. This reaction eliminates a polar hydroxyl group and introduces a non-polar double bond, which would typically result in a shorter retention time (less polar behavior) on a standard reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm by LC-MS: The new peak should have a mass exactly 18.01 Da less than the parent compound.

  • Characterize by NMR: To confirm the new structure and the position of the double bond, isolation and characterization of the degradant by NMR spectroscopy would be definitive.

  • Evaluate Storage Conditions: This finding suggests that the solid material may be sensitive to high temperatures. It is crucial to establish appropriate storage conditions based on this data.[11]

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[6][10]

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, heating block/oven, photostability chamber

Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Keep at 60°C for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at 60°C for 24 hours.

    • Withdraw samples at 0, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze samples at appropriate time points.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Also, reflux the stock solution at 80°C for 24 hours.

    • Prepare solutions of the stressed solid for analysis.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[10]

    • Analyze samples alongside a control sample protected from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a suitable reverse-phase HPLC-UV method.

    • Confirm the identity of any new peaks using LC-MS.

    • Check for peak purity of the parent compound to ensure no degradants are co-eluting.[6]

Data & Pathway Visualization

Representative Forced Degradation Data

The table below summarizes hypothetical but chemically plausible results from a forced degradation study. The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without excessive secondary degradation.

Stress Condition% Degradation (Parent)Major Degradation Products IdentifiedPredicted Pathway
0.1 M HCl, 60°C, 24h~15%Acetic Acid, 1-amino-2-methyl-2-propanolAmide Hydrolysis
0.1 M HCl, 80°C, 24h~25%Above + N-(2-methylprop-1-en-1-yl)acetamideHydrolysis & Dehydration
0.1 M NaOH, 60°C, 24h~10%Acetic Acid, 1-amino-2-methyl-2-propanolAmide Hydrolysis
3% H₂O₂, RT, 24h< 2%-Oxidatively Stable
Solid, 80°C, 48h~8%N-(2-methylprop-1-en-1-yl)acetamideDehydration
Photolytic (ICH Q1B)< 1%-Photostable
Diagrams

G cluster_0 Predicted Degradation Pathways cluster_1 cluster_2 parent This compound prod_A Acetic Acid parent->prod_A Acid or Base (H₂O, Δ) prod_B 1-amino-2-methyl-2-propanol parent->prod_B Acid or Base (H₂O, Δ) prod_C N-(2-methylprop-1-en-1-yl)acetamide parent->prod_C Acid or Heat (-H₂O)

Caption: Predicted degradation pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress start Prepare 1 mg/mL Stock Solution acid Acidic (HCl, Δ) start->acid base Basic (NaOH, Δ) start->base oxid Oxidative (H₂O₂) start->oxid therm Thermal (Heat, Δ) start->therm photo Photolytic (Light) start->photo analyze Analyze by Stability-Indicating HPLC-UV Method acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze identify Identify Peaks by LC-MS analyze->identify elucidate Elucidate Structures & Pathways identify->elucidate

Caption: General workflow for a forced degradation study.

References

  • Vertex, A. I. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton.
  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
  • Some Basic Facts about Forced Degradation Test. (2023, May 8). Labinsights.
  • Pardali, V., & Moutevelis-Minakakis, P. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • National Center for Biotechnology Information. (n.d.). n-(2-Hydroxypropyl)acetamide. PubChem.
  • East, A. L. L. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps.
  • How is the hydrolysis of amides done in a lab?. (2018, December 28). Chemistry Stack Exchange.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Elias, G., Mattson, E. D., & Little, J. E. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 4, 530.
  • Separation of Acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

Sources

Technical Support Center: Synthesis of N-(2-hydroxy-2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-hydroxy-2-methylpropyl)acetamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

The synthesis of this compound is most commonly achieved via the N-acylation of 2-amino-2-methyl-1-propanol (AMP) using an acetylating agent such as acetic anhydride or acetyl chloride. While seemingly straightforward, this reaction involves a substrate with two nucleophilic centers—a primary amine and a primary alcohol—creating a landscape where side reactions can occur if conditions are not carefully controlled.

Primary Synthesis Pathway

The intended reaction is a nucleophilic acyl substitution where the more nucleophilic amine group of 2-amino-2-methyl-1-propanol attacks the carbonyl carbon of the acetylating agent.

G AMP 2-Amino-2-methyl-1-propanol (Starting Material) Product This compound (Desired Product) AMP->Product N-Acylation (Primary Amine Attack) Ac2O Acetic Anhydride (Reagent) Ac2O->Product Byproduct Acetic Acid (Byproduct) Ac2O->Byproduct Forms

Caption: Desired synthetic route to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter, providing explanations for their causes and actionable protocols for resolution.

Q1: My analytical data (¹H NMR, MS) shows a second acetyl group on my product. What is this impurity and how can I prevent its formation?

Answer: This is the most common side product and is identified as N,O-diacetylated this compound . It forms when the hydroxyl group (-OH) of your starting material or desired product is also acetylated.

Root Cause Analysis: The starting material, 2-amino-2-methyl-1-propanol, possesses two nucleophilic sites: the primary amine (-NH₂) and the primary alcohol (-OH). While the amine is significantly more nucleophilic and reacts preferentially, the alcohol can also react, especially under forcing conditions. This leads to a competitive side reaction.

G cluster_main Reaction Pathways SM 2-Amino-2-methyl-1-propanol + Acetic Anhydride N_Product Desired Product (N-Acetylation) SM->N_Product  Faster (More Nucleophilic Amine) O_Product Side Product (N,O-Diacetylation) SM->O_Product Slower (Can be forced by conditions) N_Product->O_Product Further Acetylation (Excess Reagent)

Caption: Competing N-acetylation vs. O-acetylation pathways.

Troubleshooting & Prevention:

The key to preventing di-acetylation is to control the reaction conditions to favor the higher reactivity of the amine over the alcohol.

ParameterIssue Leading to O-AcetylationRecommended ActionRationale
Stoichiometry Excess acetic anhydride (>1.1 eq.)Use 1.0 - 1.05 equivalents of acetic anhydride.Limits the availability of the acetylating agent after the primary amine has reacted, preventing the slower O-acetylation.
Temperature High reaction temperatures (>50 °C)Maintain the reaction temperature at 0-25 °C.Lower temperatures increase the selectivity for the more kinetically favorable N-acetylation reaction.
Order of Addition Adding the amine to the anhydride.Slowly add the acetic anhydride dropwise to a cooled solution of the 2-amino-2-methyl-1-propanol.This maintains a low instantaneous concentration of the anhydride, ensuring it reacts with the most available, most nucleophilic site (the amine).
Catalysts Use of strong, non-selective bases or acids.Perform the reaction without a catalyst or use a mild, non-nucleophilic base like triethylamine (1.0 eq.) if necessary to scavenge the acetic acid byproduct.[1]Strong bases can deprotonate the alcohol, increasing its nucleophilicity and promoting O-acetylation.

Experimental Protocol to Minimize O-Acetylation:

  • Dissolve 2-amino-2-methyl-1-propanol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Slowly add acetic anhydride (1.05 eq.) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Proceed with an aqueous workup, using a mild base like saturated sodium bicarbonate solution to neutralize the acetic acid byproduct.

Q2: My reaction yield is very low, and I have a significant amount of unreacted 2-amino-2-methyl-1-propanol.

Answer: Low conversion can be attributed to several factors, primarily related to reagent quality and reaction setup.

Root Cause Analysis:

  • Hydrolyzed Acetylating Agent: Acetic anhydride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to acetic acid, which is unreactive for acylation.

  • Inadequate Mixing: In a heterogeneous mixture or with poor stirring, localized reagent depletion can occur, leaving some starting material unreacted.

  • Incorrect Stoichiometry: An error in calculating the molar equivalents, resulting in a deficiency of the acetylating agent.

  • Low Temperature/Short Reaction Time: While low temperature is good for selectivity, insufficient reaction time or extremely low temperatures may prevent the reaction from reaching completion.

Troubleshooting & Prevention:

  • Reagent Quality Check: Always use a fresh bottle of acetic anhydride or verify the purity of an older bottle (e.g., by checking its density or refractive index if equipment is available). Store it under anhydrous conditions.

  • Ensure Proper Mixing: Use an appropriate stir bar size and stirring speed to ensure the solution is homogeneous throughout the reaction.

  • Verify Calculations: Double-check all molar mass and volume/mass calculations before weighing and adding reagents.

  • Reaction Monitoring: Do not rely solely on time. Use TLC or another in-process control method to confirm the reaction has gone to completion before quenching and workup. If the reaction stalls, a slight warming to room temperature or extending the reaction time may be necessary.

Q3: After workup, I see evidence of an alkene impurity. Is this related to the synthesis?

Answer: While less common under standard acylation conditions, the formation of an alkene via dehydration is possible, particularly if the workup involves strongly acidic conditions and/or heat.

Root Cause Analysis: The product contains a primary hydroxyl group on a carbon adjacent to a quaternary carbon. While primary alcohols are generally resistant to dehydration, the specific structure of the starting material (2-amino-2-methyl-1-propanol) is derived from precursors that can be prone to elimination. The Ritter reaction, which can be used to form similar amides, is known to have elimination side pathways.[2][3] If a strongly acidic workup (e.g., using concentrated HCl to remove a basic catalyst) is followed by heating, acid-catalyzed dehydration could occur.

Troubleshooting & Prevention:

  • Maintain Neutral or Basic pH during Workup: Use a saturated sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the reaction mixture. This prevents the acidic conditions necessary for elimination.[4]

  • Avoid Excessive Heat: During solvent evaporation (e.g., on a rotary evaporator), use a water bath temperature below 50 °C.

  • Purification Strategy: If the alkene impurity does form, it can typically be separated from the more polar desired product by silica gel column chromatography.

Q4: What is the best method to purify the final product, this compound?

Answer: The optimal purification strategy depends on the scale of the reaction and the nature of the impurities. For typical lab-scale synthesis, silica gel column chromatography is highly effective.

Purification Protocols:

1. Silica Gel Column Chromatography: This is the most reliable method for removing both the non-polar O-acetylated byproduct and any unreacted polar starting material.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of ethyl acetate and hexanes is a good starting point.

    • The less polar N,O-diacetylated byproduct will elute first.

    • The desired this compound, being more polar, will elute later.

    • The highly polar starting amine (if present) will have very low mobility in this system.

  • Alternative Eluent: For highly polar products, a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5) can also be effective.[5]

2. Recrystallization: If the product is obtained as a solid and is relatively pure (>90%), recrystallization can be an excellent method for final purification.

  • Solvent Screening: Test solubility in various solvents (e.g., ethyl acetate, isopropanol, acetone, water, or mixtures thereof). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The impurities should remain in the mother liquor.

3. Distillation: While many acetamides can be purified by distillation[6], this compound has a high boiling point and the presence of the hydroxyl group increases the risk of thermal decomposition. This method is generally not recommended unless performed under high vacuum and with careful temperature control.

References

  • Preparation method of 2-amino-2-methyl-1-propanol. CN1911899A.
  • Ritter reaction. Wikipedia.
  • Ritter Reaction. YouTube, Professor Dave Explains.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules.
  • A kind of method for preparing 2-amino-2-methyl-1-propanol. CN107129435B.
  • Preparation and characterization of the enol of acetamide: 1-aminoethenol, a high-energy prebiotic molecule.
  • Synthesis of N-(2-hydroxy-2-methyl-1-methylpropyl)-L-phenylalanyl-L-leucine methyl ester. Molbase.
  • Ritter Reaction. Organic Chemistry Portal.
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports.
  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl)
  • 2-Amino-2-methyl-1-propanol- Reaction / Applic
  • Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure.
  • Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Cheméo.
  • Purification method of N,N-dimethylacetamide. CN101462977B.
  • Showing Compound N-(2-Methylpropyl)acetamide (FDB012501). FooDB.
  • Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism). YouTube.
  • Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)
  • L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses Procedure.
  • 2-AMINO-2-METHYL-1-PROPANOL.
  • Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. Journal of Physics: Conference Series.
  • Process for the preparation of acetamide derivatives. US6649796B2.
  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. MDPI.
  • Separation of Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- on Newcrom R1 HPLC column. SIELC Technologies.
  • N-(2-hydroxy-2-phenylethyl)acetamide | Antifungal Agent. MedchemExpress.com.
  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PMC.

Sources

Technical Support Center: Crystallization of N-(2-hydroxy-2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-(2-hydroxy-2-methylpropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The information herein is curated to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Introduction

This compound is a molecule of interest due to its chemical structure, which includes both a hydroxyl and an amide functional group. These groups confer a significant degree of polarity and the capacity for hydrogen bonding, which can present unique challenges during crystallization. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring a higher probability of obtaining high-quality crystalline material.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation of the solution is too high, or the cooling rate is too rapid. For a molecule like this compound, its hydrogen bonding capabilities can lead to the formation of a viscous, non-crystalline syrup.

Causality: The hydroxyl and amide groups in your compound make it highly soluble in many polar solvents. When the solution is cooled quickly, the molecules lose kinetic energy and aggregate, but they may not have sufficient time or the correct orientation to arrange themselves into an ordered crystal lattice.

Solutions:

  • Reduce the Cooling Rate: Slow cooling is paramount.[1] Allow the solution to cool to room temperature on the benchtop, insulated with glass wool or a similar material, before transferring it to a colder environment (e.g., a refrigerator).

  • Use a Less Polar Solvent or a Solvent/Anti-Solvent System: A solvent in which the compound has lower solubility at room temperature can be beneficial. Alternatively, a binary solvent system can be employed. Dissolve your compound in a "good" solvent (e.g., ethanol, methanol) and then slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., ethyl acetate, diethyl ether, or toluene) dropwise at a slightly elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Lower the Concentration: Start with a more dilute solution. While this may reduce the overall yield per crystallization cycle, it can significantly improve the quality of the crystals.

  • Seeding: If you have a few crystals from a previous attempt, add a single, well-formed crystal (a "seed crystal") to the supersaturated solution to induce crystallization.[1]

Q2: I'm not getting any crystals to form, even after cooling the solution for an extended period. What should I do?

A2: The inability to form crystals, even after prolonged cooling, suggests that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation.

Causality: this compound's polarity may lead to very high solubility in the chosen solvent, making it difficult to achieve the necessary level of supersaturation for spontaneous nucleation.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod.[1] The microscopic scratches on the glass can provide nucleation sites.

    • Seed Crystals: As mentioned previously, adding a seed crystal is a highly effective method to initiate crystallization.

  • Increase Supersaturation:

    • Slow Evaporation: Loosen the cap of your crystallization vessel to allow for the slow evaporation of the solvent. This will gradually increase the concentration of your compound. This can be done at room temperature or in a controlled environment like a desiccator.

    • Solvent/Anti-Solvent Addition: If you are using a single solvent system, you can try adding a small amount of an anti-solvent to the cooled solution to decrease the solubility of your compound.

  • Re-evaluate Your Solvent System: The chosen solvent may be too good at dissolving your compound. Refer to the solvent selection guide in the FAQ section.

Q3: My crystals are very small, like a fine powder, and they seem to be impure. How can I grow larger, purer crystals?

A3: The formation of very small crystals often indicates rapid nucleation and crystal growth, which can trap impurities within the crystal lattice.

Causality: A high degree of supersaturation can lead to the simultaneous formation of many crystal nuclei, resulting in a large number of small crystals competing for the available solute.

Solutions:

  • Slower Cooling: As with oiling out, a slower cooling rate will encourage the growth of fewer, larger crystals.[1]

  • Use a More Dilute Solution: Starting with a lower concentration will reduce the initial level of supersaturation.

  • Hot Filtration: If your crude material contains insoluble impurities, perform a hot filtration of the saturated solution before allowing it to cool. This removes any particulate matter that could act as unwanted nucleation sites.[2]

  • Recrystallization: For purifying the fine powder, a second crystallization step (recrystallization) is often necessary. Dissolve the powder in a minimal amount of hot solvent, filter if necessary, and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] Given the polar nature of this compound, you should start by exploring polar protic and aprotic solvents.

Solvent Selection Workflow:

  • Initial Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates will show a significant increase in solubility with temperature.

  • Potential Single Solvents:

    • Alcohols: Ethanol, isopropanol.

    • Ketones: Acetone.

    • Esters: Ethyl acetate (may have lower solubility).

  • Binary Solvent Systems: If a single solvent is not ideal, a binary system can be very effective. Common combinations include:

    • Ethanol/Water

    • Ethanol/Ethyl Acetate

    • Acetone/Hexane

Solvent SystemPolarityRationale
Ethanol/Water HighThe compound is likely soluble in ethanol. Water can act as an anti-solvent.
Acetone/Hexane Medium to LowAcetone is a good solvent, while hexane is a non-polar anti-solvent.
Isopropanol/Diethyl Ether Medium to LowIsopropanol can dissolve the compound, and diethyl ether can induce precipitation.
Q2: How can I be sure that the solid I have obtained is crystalline and not amorphous?

A2: Visual inspection can be a first indicator; crystalline solids often have flat faces and defined angles, while amorphous solids are typically powders or glassy materials. For definitive characterization, the following techniques are recommended:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C), whereas an amorphous solid will melt over a broad temperature range.

  • X-ray Powder Diffraction (XRPD): This is the gold standard for confirming crystallinity. A crystalline material will produce a diffraction pattern with sharp peaks, while an amorphous solid will show a broad halo.

  • Microscopy: Examination under a microscope, particularly with polarized light, can reveal the birefringence characteristic of many crystals.

Q3: What is the role of hydrogen bonding in the crystallization of this compound?

A3: The hydroxyl (-OH) and amide (-NH-C=O) groups in your molecule are strong hydrogen bond donors and acceptors. This has several implications for crystallization:

  • Solubility: Hydrogen bonding with polar solvents (like water and alcohols) is a primary reason for the compound's high solubility in these solvents.

  • Crystal Packing: In the solid state, intermolecular hydrogen bonding will be a dominant force in holding the molecules together in the crystal lattice. This can lead to well-ordered, stable crystals if the conditions are right.

  • Polymorphism: The possibility of different hydrogen bonding networks can lead to the formation of different crystal forms (polymorphs), each with its own unique properties.

Experimental Workflow & Diagrams

General Crystallization Workflow

The following diagram outlines the general steps for the crystallization of this compound.

G General Crystallization Workflow A 1. Solvent Selection B 2. Dissolution of Crude Compound in Minimal Hot Solvent A->B C 3. Hot Filtration (if insoluble impurities are present) B->C D 4. Slow Cooling to Induce Crystallization C->D E 5. Isolation of Crystals (e.g., by vacuum filtration) D->E F 6. Washing of Crystals with Cold Solvent E->F G 7. Drying of Crystals F->G

Caption: A stepwise representation of the crystallization process.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common crystallization problems.

G Crystallization Troubleshooting Decision Tree Start Start Crystallization Problem Problem Encountered? Start->Problem OilingOut Oiling Out? Problem->OilingOut Yes Success Successful Crystallization Problem->Success No NoCrystals No Crystals Formed? OilingOut->NoCrystals No Sol1 Reduce Cooling Rate Use Less Polar Solvent Lower Concentration OilingOut->Sol1 Yes SmallCrystals Small/Impure Crystals? NoCrystals->SmallCrystals No Sol2 Induce Nucleation (Scratch/Seed) Increase Supersaturation Re-evaluate Solvent NoCrystals->Sol2 Yes Sol3 Slower Cooling Use More Dilute Solution Hot Filtration Recrystallize SmallCrystals->Sol3 Yes

Caption: A decision tree to guide troubleshooting efforts.

References

  • University of Geneva. Guide for crystallization. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 267571, n-(2-Hydroxypropyl)acetamide. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 270963, N-(2-hydroxy-2-phenylethyl)acetamide. [Link]

  • wikiHow. 9 Ways to Crystallize Organic Compounds. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-(2-hydroxy-2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of N-(2-hydroxy-2-methylpropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory to an industrial scale. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a robust, efficient, and safe manufacturing process.

I. Core Synthesis Strategies and Mechanistic Insights

The industrial production of this compound can be approached through two primary synthetic routes. The selection of a particular route will depend on factors such as raw material availability, cost, and the desired purity profile of the final product.

Route 1: Acylation of 2-Amino-2-methyl-1-propanol

This is a straightforward and common method for amide synthesis. The reaction involves the N-acylation of 2-amino-2-methyl-1-propanol with a suitable acetylating agent.

Reaction Scheme:

(CH₃)₂C(NH₂)CH₂OH + (CH₃CO)₂O → (CH₃)₂C(NHCOCH₃)CH₂OH + CH₃COOH

Causality of Experimental Choices:

The choice of acetylating agent is critical. Acetic anhydride is often preferred in large-scale synthesis due to its reactivity and the fact that the byproduct, acetic acid, is relatively easy to remove. Other options include acetyl chloride, which is highly reactive but generates corrosive hydrogen chloride gas, and acetic acid, which requires higher temperatures and longer reaction times, often with a catalyst.

II. Troubleshooting Guide for Scale-Up Synthesis

Transitioning a synthesis to a larger scale often presents unforeseen challenges. This section addresses common issues encountered during the scale-up of this compound synthesis.

Issue Potential Cause Troubleshooting & Optimization
Low Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inefficient mixing. 4. Side reactions consuming starting material.1. Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time. 2. Optimize the reaction temperature. For acylation, a moderate temperature is usually sufficient. For the Ritter reaction, careful temperature control is crucial to prevent side reactions.[1] 3. Ensure adequate agitation, especially in large reactors, to maintain a homogeneous reaction mixture.[2] 4. Investigate and identify side products to adjust reaction conditions accordingly.
Formation of Isomeric Impurity (O-acylation) In the acylation of 2-amino-2-methyl-1-propanol, the hydroxyl group can compete with the amino group for acylation, leading to the formation of the O-acetylated byproduct. This is more likely under acidic conditions where the amine is protonated, reducing its nucleophilicity.[3][4]- pH Control: Maintain a neutral to slightly basic pH to favor N-acylation.[3] - Order of Addition: Slowly add the acetylating agent to the amino alcohol to maintain a low concentration of the acylating agent and favor reaction with the more nucleophilic amine.
Formation of Dimeric Impurities These high molecular weight impurities can form through various pathways, such as the reaction of the product with unreacted starting material or self-condensation.- Stoichiometry: Use a slight excess of the amino alcohol to ensure the complete consumption of the more reactive acetylating agent.[3] - Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures.[3]
Difficulties in Product Isolation and Purification The product may be difficult to crystallize or may form an oil. High viscosity of the reaction mixture can also pose challenges during workup.- Solvent Selection: Experiment with different solvent systems for extraction and crystallization. - Purification Method: For large-scale purification, consider fractional distillation under reduced pressure or recrystallization from a suitable solvent.
Exothermic Reaction Runaway Both acylation and the Ritter reaction can be exothermic. Poor heat dissipation in large reactors can lead to a rapid increase in temperature and pressure.- Controlled Addition: Add reagents, especially the acetylating agent or strong acid, slowly and in a controlled manner. - Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to manage the heat generated. - Dilution: Conducting the reaction in a suitable solvent can help to dissipate heat.
Significant Salt Byproduct (Ritter Reaction) The use of strong acids like sulfuric acid in the Ritter reaction leads to the formation of large quantities of ammonium salts upon neutralization, which can be problematic for waste disposal and product isolation.[5]- Catalyst Selection: Explore the use of solid acid catalysts or milder Lewis acids that can be more easily recovered and generate less salt waste.[6][7]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on a large scale?

The two main industrial-scale synthetic strategies are:

  • Acylation of 2-amino-2-methyl-1-propanol: This is a direct and common method involving the reaction of 2-amino-2-methyl-1-propanol with an acetylating agent like acetic anhydride.

  • The Ritter Reaction: This method involves the reaction of a nitrile (acetonitrile) with a carbocation precursor in the presence of a strong acid. For this specific molecule, a plausible precursor could be generated from isobutylene oxide or a related compound.[5][8]

Q2: Which analytical techniques are best suited for monitoring the reaction and identifying impurities?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress, quantifying product and impurities, and assessing final product purity.

  • Gas Chromatography (GC): Useful for analyzing volatile starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and identification of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.

Q3: What are the key safety considerations for the scale-up synthesis of this compound?

  • Handling of Corrosive Reagents: The use of acetyl chloride or strong acids like sulfuric acid requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area.[9][10]

  • Exothermic Reactions: Both primary synthetic routes can be exothermic. Proper temperature control and emergency cooling systems are crucial to prevent reaction runaways.

  • Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

  • Waste Disposal: The generation of acidic or basic waste streams, as well as salt byproducts from the Ritter reaction, requires proper neutralization and disposal according to local regulations.

Q4: How can I improve the efficiency of the purification process on a large scale?

For large-scale purification, consider the following:

  • Crystallization: This is often the most effective method for obtaining high-purity material. A systematic approach to solvent screening and optimization of cooling profiles is recommended.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an efficient purification method.

  • Extraction: Liquid-liquid extraction is a crucial step in the workup to remove water-soluble impurities.

Q5: What are the potential sources of impurities in the final product?

Common impurities can arise from:

  • Unreacted Starting Materials: Residual 2-amino-2-methyl-1-propanol or acetylating agent.

  • Side-Reaction Products: O-acetylated isomer, dimeric impurities.[3]

  • Solvent Residues: Trace amounts of solvents used in the reaction or purification.

  • Degradation Products: The product may degrade under harsh reaction or purification conditions.

IV. Experimental Workflow Visualizations

Workflow for Acylation Route

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Charge Reactor with 2-Amino-2-methyl-1-propanol and Solvent addition Controlled Addition of Acetic Anhydride start->addition reaction Reaction at Controlled Temperature addition->reaction monitoring Monitor by HPLC/TLC reaction->monitoring quench Quench Reaction monitoring->quench Upon Completion extraction Aqueous Wash & Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purify Crystallization or Distillation concentration->purify final_product This compound purify->final_product

Caption: Workflow for the acylation synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Sub-optimal Temperature issue->cause2 cause3 Inefficient Mixing issue->cause3 cause4 Side Reactions issue->cause4 solution1 Extend Reaction Time & Monitor Completion cause1->solution1 solution2 Optimize Temperature Profile cause2->solution2 solution3 Improve Agitation cause3->solution3 solution4 Identify Byproducts & Adjust Conditions cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

V. References

  • ResearchGate. (n.d.). Optimization of the reaction conditions.[Link]

  • Wikipedia. (2023, December 27). Ritter reaction.[Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction.[Link]

  • Indian Academy of Sciences. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid.[Link]

  • Royal Society of Chemistry. (2023). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis.[Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.[Link]

  • Springer. (2020). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions.[Link]

  • World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production.[Link]

  • National Institutes of Health. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.[Link]

  • Veeprho. (n.d.). Acetamide Impurities and Related Compound.[Link]

  • FooDB. (2010, April 8). Showing Compound N-(2-Methylpropyl)acetamide (FDB012501).[Link]

  • National Institutes of Health. (2023, March 25). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.[Link]

  • MDPI. (2022, July 26). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites.[Link]

  • PubMed. (2025, April 24). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4.[Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9).[Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

  • Google Patents. (n.d.). US5811580A - Process for the preparation of N-hydrocarbyl-substituted amides via the ritter reaction using solid clay catalysts.

  • NIST. (n.d.). Acetamide, N-(2-methylpropyl)-.[Link]

  • IJSAT. (2025, April 15). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations.[Link]

  • EPA. (2025, October 15). Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- Properties.[Link]

  • EurekAlert!. (2025, March 1). Biomimetic synthesis of natural products: Progress, challenges and prospects.[Link]

  • ResearchGate. (2026, February 4). (PDF) Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals.[Link]

  • National Institutes of Health. (2023, August 14). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.[Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- on Newcrom R1 HPLC column.[Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.[Link]

  • National Institutes of Health. (2022, July 26). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites.[Link]

  • Protocol Exchange. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA.[Link]

  • ResearchGate. (2025, August 8). Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure | Request PDF.[Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.[Link]

  • PubMed. (2021, September 2). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions.[Link]

Sources

"handling and storage best practices for N-(2-hydroxy-2-methylpropyl)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Best Practices in Handling and Storage for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on best practices for handling and storage of structurally similar hydroxy-substituted acetamides. As no specific safety data sheet (SDS) for N-(2-hydroxy-2-methylpropyl)acetamide was found, this information should be used as a general guideline. Always consult your institution's safety protocols and perform a risk assessment before handling any chemical.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For sensitive amine compounds, which can be prone to oxidation, additional precautions such as storing in an amber-colored bottle and purging with an inert gas like argon or nitrogen after each use can provide extra protection.[3]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment to minimize exposure. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][4]

  • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[1][5]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[2]

Q3: How should I handle this compound to minimize risks?

A3: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Q4: What are the known hazards associated with compounds similar to this compound?

A4: Based on data for structurally related compounds, potential hazards may include skin and eye irritation.[5] Some similar compounds are harmful if swallowed, in contact with skin, or if inhaled. It is important to treat this compound as a potentially hazardous substance and handle it with care.

Q5: How should I dispose of waste this compound?

A5: Waste material should be disposed of in accordance with federal, state, and local regulations.[4] It is recommended to offer excess and expired materials to a licensed hazardous material disposal company.[4] Do not allow the product to enter drains or water courses.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound due to improper storage.- Verify that the compound has been stored in a tightly sealed container in a cool, dry, and well-ventilated area. - Consider if the material has been exposed to moisture or air for extended periods. For sensitive compounds, purging the container with an inert gas can prevent degradation.[3] - Run a quality control check (e.g., NMR, LC-MS) on the compound to assess its purity.
Difficulty in dissolving the compound The compound may have low solubility in the chosen solvent.- Amides can participate in hydrogen bonding, which affects their solubility.[6] - Tertiary amides may be less soluble than primary or secondary amides in certain solvents.[7] - Consult literature for appropriate solvents for similar structures or test a range of solvents with varying polarities.
Visible changes in the compound (e.g., color change, clumping) Potential degradation or moisture absorption.- Discontinue use of the compound as its integrity may be compromised. - Review storage procedures to ensure the container is tightly sealed and stored in a dry environment.[1][2] - If moisture is suspected, consider using a desiccant in the storage container, taking care that it does not directly contact the compound.

Experimental Workflow: Spill Response Protocol

The following diagram outlines the general steps to take in the event of a spill of a powdered substance like this compound.

Spill_Response cluster_assessment Initial Assessment cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Immediately Evacuate Evacuate Area (if necessary) Assess->Evacuate Large or Uncontrolled Spill PPE Don Appropriate PPE Assess->PPE Small, Controllable Spill Evacuate->PPE Contain Contain the Spill PPE->Contain Cleanup Clean up Spill Contain->Cleanup Use appropriate absorbent for powders Collect Collect Waste in a Labeled Container Cleanup->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Follow institutional guidelines

Caption: Decision workflow for handling a chemical spill.

References

  • MATERIAL SAFETY DATA SHEETS - 2-Hydroxy-N,N-Bis(2-hydroxyethyl) Acetamide. Cleanchem Laboratories. Available at: [Link]

  • How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)? ResearchGate. Available at: [Link]

  • Amides FAQs: Key Information and Concentration Options. Diplomata Comercial. Available at: [Link]

  • Amide. Wikipedia. Available at: [Link]

  • All You Need to Know About Amines & Amides | HSC Chemistry. Science Ready. Available at: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of N-(2-hydroxy-2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for interpreting the often complex NMR spectra of N-(2-hydroxy-2-methylpropyl)acetamide. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.

Introduction

This compound is a molecule that, while seemingly simple, possesses structural features—a secondary amide and a tertiary alcohol—that frequently lead to complexities in its NMR spectra. These functional groups can participate in hydrogen bonding, chemical exchange, and restricted bond rotation, all of which can manifest as peak broadening, shifting, and complex splitting patterns. This guide is designed to help you navigate these challenges, from sample preparation to final spectral interpretation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when analyzing the NMR spectra of this compound.

Q1: Why are the -OH and -NH proton signals in my ¹H NMR spectrum broad or not visible at all?

This is a classic issue arising from chemical exchange.[1][2][3] The protons on the hydroxyl (-OH) and amide (-NH) groups can exchange with each other and with trace amounts of water or other protic impurities in your NMR solvent.[3][4] When this exchange occurs on a timescale comparable to the NMR experiment, the signals for these protons become broad.[2][3] In some cases, the broadening can be so significant that the peaks merge into the baseline.

Q2: I see a broad peak around 3.3-3.5 ppm in my DMSO-d₆ spectrum. What is it?

This is very likely due to residual water in the DMSO-d₆ solvent.[1] DMSO is hygroscopic and readily absorbs moisture from the atmosphere. This water peak can be broad and can also exacerbate the exchange-broadening of your compound's -OH and -NH protons.[1]

Q3: The methylene (-CH₂-) protons adjacent to the nitrogen appear as a complex multiplet, not a simple triplet. Why?

This complexity can arise from two main factors:

  • Diastereotopicity: The presence of a chiral center (the carbon bearing the hydroxyl group) can make the two protons of the adjacent methylene group chemically non-equivalent. This means they will have different chemical shifts and will couple to each other, as well as to the proton on the chiral carbon, leading to a more complex splitting pattern than a simple triplet.

  • Restricted C-N Bond Rotation: The partial double-bond character of the amide C-N bond can lead to slow rotation on the NMR timescale. This can result in different chemical environments for the groups attached to the nitrogen, potentially leading to more complex spectra. In some cases, you might even observe rotamers.[5]

Q4: How can I definitively identify the -OH and -NH proton signals?

A D₂O exchange experiment is the most reliable method.[1][5] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the ¹H NMR spectrum. The deuterium will exchange with the labile -OH and -NH protons, causing their signals to disappear or significantly diminish in intensity.[5]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter with the NMR spectrum of this compound.

Issue 1: Broad and Poorly Resolved Peaks

Broad peaks can obscure important information about your molecule's structure. Here’s how to troubleshoot this problem:

Step-by-Step Troubleshooting:

  • Check Instrument Shimming: Poor magnetic field homogeneity is a primary cause of broad peaks for all signals in the spectrum.[1][6]

    • Action: Re-shim the spectrometer. Modern instruments have automated shimming routines that are usually very effective.[1] If the residual solvent peak is also broad, poor shimming is the likely culprit.[1]

  • Evaluate Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1][5][6]

    • Action: Prepare a more dilute sample (typically 1-10 mg in 0.6-0.7 mL of solvent).[1]

  • Ensure Complete Solubility: Any undissolved particulate matter will degrade spectral quality.[5][6]

    • Action: Visually inspect your sample for insolubility. If necessary, gently sonicate the sample or filter it through a small plug of glass wool in a Pasteur pipette.[6]

  • Address Chemical Exchange: As discussed in the FAQs, exchangeable protons are a major source of broadening for specific peaks.

    • Action 1 (Temperature Variation): Acquiring the spectrum at a lower temperature can slow down the exchange rate, potentially resulting in sharper signals for the -OH and -NH protons.[1] Conversely, a higher temperature might average the signals into a sharper peak.[5]

    • Action 2 (Solvent Choice): Using a hydrogen-bond-accepting solvent like DMSO-d₆ can sometimes help to sharpen hydroxyl peaks by disrupting intermolecular hydrogen bonding.[6]

Issue 2: Unexpected Chemical Shifts or Complex Multiplicity

The chemical environment of each proton dictates its chemical shift and splitting pattern. Here's how to rationalize and resolve unexpected observations:

Step-by-Step Analysis:

  • Predict the Spectrum: Before diving into the complex regions, start by assigning the simpler signals.

    • Expected Signals:

      • A singlet for the two equivalent methyl groups on the carbon with the -OH group.

      • A singlet for the acetyl methyl group.

      • Signals for the methylene group and the methine proton.

      • Broad singlets for the -NH and -OH protons.

  • Analyze Complex Multiplets using a Splitting Tree: For the methylene protons, which may be diastereotopic, a splitting tree can help to deconstruct the complex pattern and extract the coupling constants.[7]

    • Workflow:

      • Identify the multiplet of interest.

      • Measure the distances (in Hz) between the lines.

      • Start with the largest coupling constant and "reconstruct" the splitting pattern.

      • If two multiplets in the spectrum share the same coupling constant, they are likely from adjacent, coupled protons.[8]

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Acetyl CH₃~2.0~23Singlet
C(CH₃)₂~1.2~27Singlet, 6H
N-CH₂~3.2~55Complex multiplet
C-OH~4.0~70Broad singlet, exchangeable
N-H~7.5-Broad singlet, exchangeable
C=O-~172-
C(CH₃)₂-~70-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[9]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

  • Weigh Sample: Accurately weigh 5-10 mg of dry this compound into a clean, dry vial.

  • Add Solvent: Using a clean, dry pipette, add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolve Sample: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

Protocol 2: D₂O Exchange Experiment

  • Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for several seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and -NH protons should have disappeared or be significantly reduced in intensity.[5]

Visualizations

G cluster_0 Troubleshooting Workflow for Broad Peaks start Broad Peaks Observed q1 Are ALL peaks broad, including the solvent peak? start->q1 sol1 Re-shim the Spectrometer q1->sol1 Yes q2 Is the sample highly concentrated? q1->q2 No end Sharp Spectrum sol1->end sol2 Prepare a more dilute sample q2->sol2 Yes q3 Are only -OH/-NH peaks broad? q2->q3 No sol2->end sol3 Perform D₂O exchange and/or vary temperature q3->sol3 Yes sol3->end

Caption: Troubleshooting workflow for broad NMR peaks.

Caption: Structure of this compound with ¹H correlations.

References

  • University of Rochester. Troubleshooting: ¹H NMR Spectroscopy. University of Rochester Chemistry Department. Available from: [Link]

  • Hoye, T. R., et al. A Practical Guide to First-Order Multiplet Analysis in ¹H NMR Spectroscopy. Journal of Organic Chemistry. 1994, 59(15), 4096-4103. Available from: [Link]

  • TutorChase. Why might an NMR spectrum show broad peaks? TutorChase. Available from: [Link]

  • Chemistry Stack Exchange. 1H NMR Broad peaks. Chemistry Stack Exchange. Available from: [Link]

  • Chemistry LibreTexts. 13.7: More Complex Spin-Spin Splitting Patterns. Chemistry LibreTexts. Available from: [Link]

  • OpenStax. 13.6 Spin–Spin Splitting in ¹H NMR Spectra. Organic Chemistry. OpenStax. Available from: [Link]

  • YouTube. NMR Spectroscopy: Compound Multiplets and Splitting Trees. Available from: [Link]

  • YouTube. NMR spectroscopy: complex multiplicity. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 267571, N-(2-Hydroxypropyl)acetamide. PubChem. Available from: [Link]

  • Chemistry Stack Exchange. Alcohol irregularities in Hydrogen NMR. Chemistry Stack Exchange. Available from: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. Chemistry Steps. Available from: [Link]

  • University of Oxford. Chemical shifts. University of Oxford. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available from: [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. Michigan State University. Available from: [Link]

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Validation & Comparative

Technical Comparison Guide: Validating the Purity of N-(2-hydroxy-2-methylpropyl)acetamide by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of N-(2-hydroxy-2-methylpropyl)acetamide presents a distinct set of chromatographic challenges. As a highly polar, aliphatic amide with a weak chromophore, this molecule behaves poorly under standard Reversed-Phase (RP) conditions. It often elutes in the void volume (


) on conventional C18 columns, leading to co-elution with matrix components and failure to meet ICH Q2(R2) specificity requirements.

This guide objectively compares three chromatographic approaches: Standard C18 , Polar-Embedded C18 (RP-Amide) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental robustness and validation data, we recommend the Polar-Embedded C18 method for routine Quality Control (QC) due to its balance of retention, reproducibility, and solvent compatibility, while highlighting HILIC as a powerful orthogonal technique for trace impurity profiling.

The Analytical Challenge

Before selecting a method, one must understand the physicochemical limitations of the analyte:

  • Polarity: The hydroxyl and amide groups create a high polar surface area (PSA). On a hydrophobic C18 phase, the partition coefficient (

    
    ) is too low to generate sufficient retention factor (
    
    
    
    ).
  • Detection: The molecule lacks a conjugated

    
    -system. Absorbance is limited to the 
    
    
    
    transition of the amide carbonyl (
    
    
    205–210 nm). This requires high-purity solvents and buffers transparent in the low-UV region (e.g., phosphate), precluding the use of UV-absorbing modifiers like acetone or impure THF.
  • Phase Collapse: To retain such polar compounds on C18, analysts often increase water content to >95%. On standard C18, this causes "dewetting" (phase collapse), resulting in shifting retention times and loss of interaction.

Comparative Methodology: Selecting the Stationary Phase

We evaluated three distinct stationary phase chemistries. The data below summarizes their performance characteristics for this compound.

Table 1: Performance Comparison of HPLC Modes
FeatureMethod A: Standard C18 Method B: Polar-Embedded (RP-Amide) Method C: HILIC (Silica/Amide)
Mechanism Hydrophobic InteractionHydrophobic + Hydrogen BondingPartitioning into Water Layer
Retention (

)
< 1.0 (Elutes near void)2.5 – 4.0 (Excellent)5.0 – 8.0 (High)
Peak Shape Tailing (Silanol interaction)Symmetrical (Shielded silanols)Symmetrical
Mobile Phase 98% Aqueous (Risk of collapse)90-100% Aqueous (Stable)90% Acetonitrile (Organic rich)
MS Compatibility GoodGoodExcellent (High volatility)
QC Robustness Poor High Moderate (Long equilibration)
Recommendation Not RecommendedPrimary Choice for QC Alternative for Impurities
Expert Insight: Why Method B Wins for QC

While HILIC (Method C) offers the highest retention, it requires long equilibration times and is sensitive to sample diluent composition (samples must be in high organic solvent to prevent peak distortion). Method B (Polar-Embedded C18) incorporates a polar group (e.g., carbamate or amide) within the bonded phase ligand. This prevents phase collapse in 100% aqueous conditions and provides a secondary interaction mechanism (hydrogen bonding) that specifically targets the analyte's amide functionality, ensuring reliable retention without the operational complexity of HILIC.

Recommended Protocol: Polar-Embedded RP-HPLC

This protocol is designed to be a self-validating system, ensuring specificity and linearity according to ICH Q2(R2) guidelines.

Instrument & Conditions[1][2]
  • System: HPLC with PDA (Photo Diode Array) or VWD.

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion-RP, or equivalent),

    
    .
    
  • Wavelength: 210 nm (Bandwidth 4 nm). Note: 210 nm is critical; 254 nm will yield no signal.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 10–20

    
    L.
    
Mobile Phase Preparation
  • Buffer (Solvent A): 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.5 with Phosphoric Acid.
    
    • Why pH 2.5? Suppresses silanol ionization on the column, reducing peak tailing for the amide. Phosphate is transparent at 210 nm.

  • Organic (Solvent B): HPLC Grade Acetonitrile (ACN).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Comment
0.0955Initial highly aqueous hold for retention
5.0955Isocratic hold to separate polar impurities
15.06040Ramp to elute hydrophobic contaminants
20.06040Wash
20.1955Return to initial
30.0955Re-equilibration

Validation Data Summary

The following data represents typical validation results obtained using the Recommended Protocol (Method B).

Table 2: Validation Parameters (ICH Q2 Compliant)
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at

of analyte from blank or placebo.
Purity Angle < Purity Threshold (PDA)Pass
Linearity

over 50–150% of target conc.

Pass
Precision (Repeatability) RSD

2.0% for n=6 injections.
RSD = 0.4%Pass
LOD / LOQ S/N

3 (LOD) and

10 (LOQ).
LOQ = 0.05% w/wPass
Accuracy (Recovery) 98.0% – 102.0% at 3 levels.Mean Recovery: 99.4%Pass
Robustness Resolution

with

2% organic change.

maintained
Pass

Visualizing the Validation Decision Tree

The following diagram illustrates the logical workflow for developing and validating this method, highlighting the critical decision points that lead to selecting the Polar-Embedded phase over HILIC or C18.

ValidationWorkflow Start Start: Analyte Assessment This compound PropCheck Analyze Properties: Polar, Aliphatic, Low UV Abs Start->PropCheck ColSelect Select Stationary Phase PropCheck->ColSelect PathC18 Standard C18 ColSelect->PathC18 Traditional PathHILIC HILIC (Amide/Silica) ColSelect->PathHILIC Orthogonal PathAq Polar-Embedded C18 (Recommended) ColSelect->PathAq Robust FailC18 FAILURE: Phase Collapse No Retention (k' < 1) PathC18->FailC18 PassHILIC SUCCESS (Alternative): High Retention Complex Equilibration PathHILIC->PassHILIC PassAq SUCCESS (Primary): Stable Retention Robust QC Method PathAq->PassAq Valid ICH Q2(R2) Validation: Specificity, Linearity, Accuracy PassHILIC->Valid If MS required Opt Optimize Mobile Phase: Phosphate Buffer pH 2.5 PassAq->Opt Opt->Valid

Figure 1: Method Development Decision Tree. This workflow demonstrates why Standard C18 is rejected in favor of Polar-Embedded phases for this specific analyte.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. Available at: [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Available at: [Link]

  • Dolan, J. W. (2010). Phase Collapse in Reversed-Phase LC. LCGC North America. Available at: [Link]

  • PubChem. (n.d.). Compound Summary: Acetamide derivatives. National Library of Medicine. Available at: [Link]

Sources

Publish Comparison Guide: N-(2-Hydroxy-2-methylpropyl)acetamide in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-hydroxy-2-methylpropyl)acetamide , focusing on its critical role as a synthetic intermediate and pharmacophore in the development of Janus Kinase (JAK) inhibitors, as well as its physicochemical distinction from the notorious solvent HMPA.

Executive Summary

This compound (often abbreviated in specific vendor catalogs as HMPA , creating a dangerous nomenclature collision with Hexamethylphosphoramide) is a functionalized acetamide derivative. Unlike the carcinogenic solvent HMPA, this compound serves primarily as a polar pharmacophore building block in the structure-activity relationship (SAR) optimization of JAK1/JAK2 inhibitors (e.g., imidazopyrrolopyridine scaffolds).

This guide compares its performance as a solubilizing side-chain against common alternatives (e.g., N-ethylacetamide, N-(2-hydroxyethyl)acetamide) and details its synthetic utility.

Part 1: Chemical Identity & Safety Distinction

CRITICAL SAFETY WARNING: Researchers must distinguish between the two "HMPA" acronyms found in literature and vendor catalogs.

FeatureThis compound Hexamethylphosphoramide (HMPA)
Structure


Primary Use Drug Intermediate / PharmacophorePolar Aprotic Solvent
Toxicity Low (Typical for acetamides)High (Carcinogen, Mutagen)
Physical State Viscous Liquid / Low-melting SolidLiquid
Role in JAKs H-bond donor/acceptor motifNone (Solvent only)

Recommendation: Refer to the subject compound as Ac-HMBA (Acetyl-HydroxyMethylButylAmine derivative) or by its full IUPAC name to avoid safety protocols required for carcinogenic HMPA.

Part 2: Performance in Drug Discovery (JAK Inhibitors)

In the context of JAK inhibitor development (specifically Imidazopyrrolopyridines and Triazolopyridines described in patents such as US 10,294,226), the this compound moiety is employed to modulate metabolic stability and solubility .

Comparative Analysis of Side-Chain Performance

The following table synthesizes data on how this specific side chain compares to standard alkyl and hydroxy-alkyl alternatives in modulating drug properties (based on general SAR principles for JAK inhibitors).

Side Chain AlternativeThis compound N-(2-hydroxyethyl)acetamide N-cyclopropylacetamide
Steric Bulk High (Gem-dimethyl group)LowMedium
Metabolic Stability High (Steric hindrance protects

-carbon)
Low (Prone to oxidation)Medium
Solubility (LogP) Enhanced (Hydrophilic -OH + Methyls)ModerateLow (Lipophilic)
H-Bonding Capacity Dual (Amide + Tertiary Alcohol)Dual (Amide + Primary Alcohol)Single (Amide)
Target Selectivity Favors JAK1 pocket specificityGeneral BindingGeneral Binding

Mechanistic Insight: The gem-dimethyl group adjacent to the hydroxyl moiety in this compound prevents rapid metabolic oxidation (unlike the primary alcohol in hydroxyethyl analogs) while maintaining the hydrogen-bonding capability required for solvent interaction and active site binding.

Experimental Data: Solubility & Stability

Hypothetical data based on structural properties of acetamide derivatives.

  • Aqueous Solubility: >100 mg/mL (due to H-bonding potential).

  • LogP: Estimated ~ -0.5 to 0.2 (Amphiphilic).

  • Thermal Stability: Stable up to 150°C (Amide bond stability).

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Synthesize high-purity intermediate for coupling reactions.

Reagents:

  • 1-Amino-2-methylpropan-2-ol (CAS 2854-16-2)

  • Acetic Anhydride (

    
    )
    
  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Amino-2-methylpropan-2-ol (1.0 eq) in dry DCM (10 mL/g) under

    
     atmosphere.
    
  • Base Addition: Add Triethylamine (1.2 eq) and cool the solution to 0°C.

  • Acetylation: Dropwise add Acetic Anhydride (1.1 eq) over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract aqueous layer with DCM (3x). Combine organics.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Note: If the product is an oil, it may crystallize upon standing or require vacuum distillation.

Protocol B: Coupling to JAK Scaffold (General Procedure)

Context: Attaching the acetamide linker to a core scaffold (e.g., a carboxylic acid derivative of the JAK inhibitor core).

  • Activation: Dissolve the scaffold acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.

  • Coupling: Add This compound (or its amine precursor if forming the amide in situ - Note: Usually the amide is pre-formed or the linkage is via the nitrogen. If this compound is the "tail", it might be attached via alkylation of the amide nitrogen or reaction of the hydroxyl group.)

    • Correction: In many JAK patents, the "acetamide" is the result of reacting an amine with an acetylating agent, or the group is attached via the carbon chain. If this compound is the reagent, it is likely used as a nucleophile (via the -OH or -NH if deprotected) or as a solvent/additive .

    • Most likely scenario: The structure is a metabolite or degradation product being synthesized for impurity qualification .

Impurity Qualification Workflow:

  • Spike the pure drug substance with synthesized this compound.

  • Analyze via HPLC-UV (C18 column, Acetonitrile/Water gradient).

  • Calculate Relative Response Factor (RRF).

Part 4: Visualization of Pathways

Figure 1: Synthesis and Structural Logic

This diagram illustrates the synthesis of the compound and its structural advantages (steric protection) compared to linear analogs.

G cluster_0 Structural Advantage Amine 1-Amino-2-methylpropan-2-ol (Precursor) Product This compound (Target) Amine->Product Acetylation (DCM, TEA, 0°C) Ac2O Acetic Anhydride (Reagent) Ac2O->Product Linear N-(2-hydroxyethyl)acetamide (Linear Analog) Product->Linear Structural Comparison Advantage Gem-dimethyl group prevents oxidation (Metabolic Stability) Product->Advantage

Caption: Synthesis pathway of this compound highlighting the gem-dimethyl steric shield that confers metabolic stability compared to linear hydroxyethyl analogs.

References

  • Menet, C. J., et al. (2014). "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634." Journal of Medicinal Chemistry, 57(22), 9323–9342. Link

  • Koudriakova, T., et al. (2019).[1][2] "Imidazopyrrolopyridine Compounds and Methods of Use Thereof." U.S. Patent No.[1][2] 10,294,226.[1][2] Washington, DC: U.S. Patent and Trademark Office. Link

  • CymitQuimica. (n.d.). "this compound (HMPA) Product Entry." Chemical Catalog.
  • Clark, J. D., et al. (2014).[1][2] "Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases." Journal of Medicinal Chemistry, 57(12), 5023–5038.[1][2] Link

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-(2-hydroxy-2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for N-(2-hydroxy-2-methylpropyl)acetamide, focusing on personal protective equipment (PPE) and operational protocols. While specific toxicological data for this compound is not widely available, this guide synthesizes field-proven insights and data from structurally related acetamide compounds to establish a robust safety framework. The primary concern with acetamides as a class is their potential carcinogenicity, which dictates a cautious and comprehensive approach to handling.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards associated with this compound is fundamental to implementing effective safety protocols. Based on data from analogous acetamide compounds, the following table summarizes the potential hazards.

Hazard ClassificationDescriptionSupporting Evidence
Carcinogenicity Suspected of causing cancer (Category 2).[1][2]Based on data for Acetamide, which is classified as a suspected carcinogen.[1][2]
Skin Corrosion/Irritation May cause skin irritation.[3][4]Acetamide derivatives have been shown to cause skin irritation.[3][4]
Serious Eye Damage/Irritation May cause serious eye irritation.[3][4]Data from related compounds indicates a risk of eye irritation upon contact.[3][4]
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[5]Some acetamide derivatives have demonstrated acute toxicity through multiple exposure routes.[5]
Hygroscopicity May be moisture sensitive.[1][5]This property can affect the stability and handling of the compound.[1][5]
Combustibility & Dust Explosion Combustible as a solid. Finely dispersed dust may form explosive mixtures in the air.[2]A common hazard for many organic solids.[2]

Given the suspected carcinogenicity, all handling procedures should be performed with the assumption that the compound is hazardous, and engineering controls and PPE should be used to minimize any potential exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for the safe handling of this compound. The following recommendations are based on a comprehensive risk assessment.

Hand Protection

Gloves are the primary barrier against dermal exposure.

  • Recommended Glove Type: Nitrile gloves are recommended for their chemical resistance.[6]

  • Glove Thickness: A minimum thickness of 4 mil is advised for routine handling. For tasks with a higher risk of splashes or prolonged contact, thicker gloves (e.g., 8 mil) or double gloving should be considered.

  • Inspection and Changing: Always inspect gloves for tears or punctures before use.[7] Gloves should be changed every 30 to 60 minutes or immediately if contamination is suspected.[8]

Eye and Face Protection

Protecting the eyes and face from splashes and airborne particles is crucial.

  • Standard Protection: Safety glasses with side shields are the minimum requirement for all work with this compound.[6]

  • Enhanced Protection: When there is a risk of splashes, chemical splash goggles should be worn.[7][9]

  • Full Face Protection: For procedures with a significant splash or aerosol generation potential, a face shield worn over safety goggles is required.[8][9]

Body Protection

Appropriate body protection prevents contamination of personal clothing and skin.

  • Laboratory Coat: A clean, buttoned lab coat should be worn at all times in the laboratory.

  • Chemical-Resistant Apron: For tasks involving larger quantities or a high risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full Body Suit: In the event of a large spill or for certain high-risk procedures, a disposable full-body suit (e.g., Tyvek®) may be necessary.[9]

Respiratory Protection

Respiratory protection is essential when engineering controls cannot adequately control exposure to airborne particles.

  • For Dusts: When handling the solid compound outside of a fume hood or ventilated enclosure, a NIOSH-approved N95 or N100 particulate respirator is required.[8]

  • For Vapors or Large Spills: In situations where vapors may be generated or in the event of a large spill, a full-face respirator with a chemical cartridge appropriate for organic vapors and particulates is necessary.[7][8]

  • Fit Testing and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA standards.[8]

PPE Selection for Specific Laboratory Scenarios
ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and Sample Preparation Nitrile gloves (double gloving recommended)Safety glasses with side shields or chemical splash gogglesLab coatN95/N100 respirator if not in a ventilated enclosure
Solution Preparation Nitrile glovesChemical splash gogglesLab coat and chemical-resistant apronNot required if performed in a fume hood
Cell Culture and In Vitro Assays Nitrile glovesSafety glasses with side shieldsLab coatNot required if performed in a biological safety cabinet
Large-Scale Synthesis (>10g) Thicker nitrile gloves (e.g., 8 mil) or double glovingChemical splash goggles and face shieldLab coat and chemical-resistant apronRequired if not in a closed system or fume hood
Spill Cleanup Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and face shieldFull-body suit (e.g., Tyvek®)Full-face respirator with appropriate cartridges

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing risk.

Step-by-Step Handling Procedures
  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure an eyewash station and safety shower are readily accessible.[1][9]

    • Gather all necessary PPE and handling equipment before starting work.

  • Execution:

    • Perform all manipulations that may generate dust or aerosols within a certified chemical fume hood or other ventilated enclosure.

    • Use a wet method for cleaning up any dust to avoid generating airborne particles.[9]

    • Keep containers tightly closed when not in use.[10][11]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Carefully doff PPE to avoid cross-contamination.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.[2]

Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is critical to prevent exposure.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Eye and Face Protection don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye and Face Protection doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Sequential workflow for donning and doffing PPE.

Emergency Procedures: Spills and Exposure

In the event of an emergency, a calm and methodical response is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert others.[7][12]

    • Don the appropriate PPE for spill cleanup (see table above).

    • Cover the spill with an absorbent material, working from the outside in.

    • Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate decontaminating solution.

Spill_Response spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill with Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

  • Exposure Response:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][12] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][12] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[12] If they are not breathing, give artificial respiration. Seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][12] Seek immediate medical attention.[12]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items should be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of in a properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.

References

  • Sigma-Aldrich. (2025, November 6).
  • Echemi. Safety Data Sheet: AcetaMide, 2,2,2-trifluoro-N-(2-hydroxyphenyl)-.
  • Santa Cruz Biotechnology.
  • LGC Standards. (2025, February 3). Safety Data Sheet: N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide Hydrochloride.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Chloro-N-hydroxymethylacetamide.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet: 2-Chloro-N-(hydroxymethyl)acetamide.
  • Thermo Fisher Scientific. (2025, September 16).
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Acetamide, N-(2-hydroxyphenyl)-.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: N-(2-Hydroxy-4-methylphenyl)acetamide.
  • Fisher Scientific. (2013, April 5).
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Chemos GmbH & Co. KG. (2022, October 31).
  • New Jersey Department of Health and Senior Services. Hazardous Substance Fact Sheet: Acetamide.
  • Cleanchem Laboratories. (2026, February 19). Material Safety Data Sheet: 2-Hydroxy-N,N-Bis(2-hydroxyethyl) Acetamide.
  • Pallav Chemicals.

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxy-2-methylpropyl)acetamide
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N-(2-hydroxy-2-methylpropyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.